Product packaging for Bimosiamose(Cat. No.:CAS No. 187269-40-5)

Bimosiamose

Cat. No.: B1667080
CAS No.: 187269-40-5
M. Wt: 862.9 g/mol
InChI Key: RYWCQJDEHXJHRI-XJMXIVSISA-N
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Description

BIMOSIAMOSE is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
a selectin inhibitor
See also: this compound Disodium (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H54O16 B1667080 Bimosiamose CAS No. 187269-40-5

Properties

IUPAC Name

2-[3-[5-[6-[3-[3-(carboxymethyl)phenyl]-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H54O16/c47-23-35-39(53)41(55)43(57)45(61-35)59-33-15-13-25(19-31(33)29-11-5-9-27(17-29)21-37(49)50)7-3-1-2-4-8-26-14-16-34(60-46-44(58)42(56)40(54)36(24-48)62-46)32(20-26)30-12-6-10-28(18-30)22-38(51)52/h5-6,9-20,35-36,39-48,53-58H,1-4,7-8,21-24H2,(H,49,50)(H,51,52)/t35-,36-,39-,40-,41+,42+,43+,44+,45+,46+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWCQJDEHXJHRI-XJMXIVSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)O)OC6C(C(C(C(O6)CO)O)O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H54O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048783
Record name Bimosiamose
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Molecular Weight

862.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187269-40-5
Record name Bimosiamose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187269-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bimosiamose [INN]
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Record name Bimosiamose
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URL https://www.drugbank.ca/drugs/DB06197
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Record name Bimosiamose
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Record name BIMOSIAMOSE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Bimosiamose: A Phenolic Glycoside Pan-Selectin Inhibitor for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Bimosiamose (formerly TBC-1269) is a synthetic, non-oligosaccharide, phenolic glycoside that functions as a pan-selectin antagonist. By competitively inhibiting E-selectin, P-selectin, and L-selectin, this compound effectively disrupts the initial tethering and rolling of leukocytes on the vascular endothelium, a critical early step in the inflammatory cascade. This mechanism of action has positioned this compound as a potential therapeutic agent for a range of inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a review of the relevant signaling pathways.

Introduction

The recruitment of leukocytes from the bloodstream to sites of tissue injury or infection is a hallmark of the inflammatory response. This process is initiated by the selectin family of cell adhesion molecules, which are expressed on the surface of both leukocytes (L-selectin) and endothelial cells (E-selectin and P-selectin). The interaction between selectins and their carbohydrate ligands on leukocytes mediates the initial capture and subsequent rolling of these cells along the vascular wall. This transient adhesion allows for subsequent firm adhesion and transmigration into the inflamed tissue.

This compound is a small molecule designed to mimic the sialyl Lewisx (sLex) moiety, the natural ligand for selectins, thereby acting as a competitive inhibitor. Its classification as a phenolic glycoside stems from its chemical structure, which incorporates phenolic rings linked to a glycosyl group.[1] This guide will delve into the technical details of this compound as a selectin inhibitor, providing valuable information for researchers and professionals involved in the development of novel anti-inflammatory therapeutics.

Chemical and Physical Properties

This compound is a white to off-white solid powder.[1] Its chemical structure confirms its classification as a phenolic glycoside, featuring two phenyl groups each linked to a mannose moiety.

PropertyValueReference
Chemical Formula C46H54O16[1][2]
Molecular Weight 862.9 g/mol [2]
CAS Number 187269-40-5[1]
Synonyms TBC-1269[1][3]
IUPAC Name 2-[3-[5-[6-[3-[3-(carboxymethyl)phenyl]-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetic acid[2]

Mechanism of Action: Pan-Selectin Inhibition

This compound functions as a pan-selectin antagonist, competitively inhibiting the binding of leukocytes to the endothelium by targeting E-selectin, P-selectin, and L-selectin. This inhibition prevents the initial tethering and rolling of leukocytes, which is the first step in their extravasation to inflammatory sites.[3][4] By blocking this crucial step, this compound effectively reduces the infiltration of inflammatory cells into tissues, thereby mitigating the inflammatory response.

Quantitative Efficacy Data

The inhibitory activity of this compound has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) values determined for each of the selectins.

SelectinIC50 (μM)Reference
E-selectin 88[3][4]
P-selectin 20[3][4]
L-selectin 86[3][4]
Clinical Efficacy

This compound has been evaluated in several clinical trials for various inflammatory conditions. The following table summarizes key quantitative findings from these studies.

IndicationStudy DesignTreatmentKey FindingsReference
Mild Allergic Asthma Randomized, double-blind, placebo-controlled, cross-overInhaled this compound 70 mg bidAttenuated the maximum late asthmatic reaction (LAR) by 50.2% compared to placebo (p=0.045).[5]
Ozone-Induced Airway Inflammation Double-blind, placebo-controlled, randomized, cross-overInhaled this compound 10 mg bidReduced sputum neutrophils by 40% (p=0.068), IL-8 by 35% (p=0.004), and MMP-9 by 46% (p=0.022) compared to placebo.
Chronic Obstructive Pulmonary Disease (COPD) Randomized, double-blind, placebo-controlled, cross-overInhaled this compound 10 mg bidDecreased sputum IL-8 concentration (-9.49 ng/mL, p=0.008) and macrophage count (-0.200 x 10^6 cells/mL, p=0.012) compared to placebo.

Signaling Pathways in Leukocyte Adhesion and Inflammation

Selectin-mediated adhesion is not merely a physical tethering process; it also initiates intracellular signaling cascades within the leukocyte that are crucial for subsequent firm adhesion and transmigration. While direct experimental evidence detailing the specific effects of this compound on these downstream pathways is limited, understanding the general mechanisms provides context for its anti-inflammatory action.

Selectin-Mediated Signaling Leading to Integrin Activation

The binding of selectins to their ligands on leukocytes triggers "outside-in" signaling. This process leads to the activation of integrins, such as LFA-1 (Lymphocyte Function-associated Antigen-1), on the leukocyte surface. Activated integrins undergo a conformational change that increases their affinity for their ligands on the endothelial cell surface, primarily ICAMs (Intercellular Adhesion Molecules). This high-affinity binding mediates the firm adhesion of the leukocyte, a prerequisite for its subsequent diapedesis across the endothelial barrier.

Selectin_Signaling cluster_leukocyte Leukocyte E_P_Selectin E/P-Selectin Signaling_Cascade Intracellular Signaling E_P_Selectin->Signaling_Cascade Outside-in Signal ICAM1 ICAM-1 sLex sLex Ligand sLex->E_P_Selectin Tethering & Rolling LFA1_inactive LFA-1 (Inactive) LFA1_active LFA-1 (Active) LFA1_active->ICAM1 Firm Adhesion Signaling_Cascade->LFA1_inactive Activation ELISA_Workflow Start Start Coat 1. Coat plate with recombinant selectin-Fc Start->Coat Block 2. Block with BSA Coat->Block Inhibit 3. Add this compound (serial dilutions) Block->Inhibit Bind 4. Add biotinylated sLex ligand Inhibit->Bind Detect 5. Add Streptavidin-HRP Bind->Detect Develop 6. Add TMB substrate Detect->Develop Stop_Read 7. Stop reaction and read absorbance at 450 nm Develop->Stop_Read Analyze 8. Calculate IC50 Stop_Read->Analyze End End Analyze->End

References

In Vitro Characterization of Bimosiamose's Anti-Inflammatory Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimosiamose (formerly TBC-1269) is a synthetic, small molecule pan-selectin antagonist designed to mimic the structure of sialyl-Lewis X (sLex), the natural carbohydrate ligand for the selectin family of adhesion molecules. By competitively inhibiting E-selectin, P-selectin, and L-selectin, this compound effectively disrupts the initial tethering and rolling of leukocytes on the vascular endothelium, a critical step in the inflammatory cascade. This technical guide provides an in-depth overview of the in vitro methods used to characterize the anti-inflammatory properties of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Core Mechanism of Action: Pan-Selectin Inhibition

This compound exerts its anti-inflammatory effects by blocking the interaction between selectins on endothelial cells (E-selectin and P-selectin) and leukocytes (L-selectin) and their corresponding ligands on leukocytes and endothelial cells, respectively. This inhibition prevents the initial capture and subsequent rolling of leukocytes along the blood vessel wall, thereby reducing their extravasation into inflamed tissues.

Quantitative Data: Selectin Inhibition

The inhibitory potency of this compound against each of the selectins has been quantified through in vitro binding assays, with the following half-maximal inhibitory concentrations (IC50) reported:

SelectinIC50 (µM)
E-selectin88[1]
P-selectin20[1]
L-selectin86[1]

Key In Vitro Experimental Characterizations

The anti-inflammatory properties of this compound have been predominantly characterized through a series of in vitro assays designed to model key events in the leukocyte adhesion cascade and subsequent inflammatory signaling.

Leukocyte Adhesion Assays

These assays are fundamental to demonstrating the primary mechanism of action of this compound – the inhibition of leukocyte attachment to the vascular endothelium.

Static adhesion assays measure the ability of leukocytes to bind to a monolayer of endothelial cells or to purified adhesion molecules under no-flow conditions.

Experimental Protocol: Neutrophil Adhesion to P-selectin

This protocol is adapted from studies evaluating the effect of this compound on neutrophil adhesion to immobilized P-selectin.[2]

  • Cell Preparation:

    • Human neutrophils are isolated from the peripheral blood of healthy donors using standard density gradient centrifugation techniques.

    • Purity of the neutrophil population should be assessed by flow cytometry (e.g., using CD15 as a marker).[3]

  • Plate Coating:

    • 96-well microtiter plates are coated with recombinant human P-selectin at a concentration of 1-5 µg/mL in a suitable buffer (e.g., PBS) and incubated overnight at 4°C.

    • Plates are then washed to remove unbound P-selectin and blocked with a protein solution (e.g., 1% BSA in PBS) to prevent non-specific binding.

  • Adhesion Assay:

    • Varying concentrations of this compound (TBC-1269), typically ranging from 1 to 1000 µg/mL, are pre-incubated in the P-selectin-coated wells for a defined period (e.g., 30 minutes) at room temperature.[2]

    • Isolated neutrophils, resuspended in an appropriate assay buffer, are then added to the wells.

    • The plate is incubated for a period to allow for cell adhesion (e.g., 30-60 minutes) at 37°C.

    • Non-adherent cells are removed by a gentle washing procedure.

  • Quantification of Adhesion:

    • The number of adherent neutrophils can be quantified by various methods, such as:

      • Microscopy: Direct counting of adherent cells in multiple fields of view using a phase-contrast or fluorescence microscope (if cells are fluorescently labeled).

      • Enzymatic Assay: Measuring the activity of an endogenous enzyme specific to neutrophils, such as myeloperoxidase (MPO).

      • Fluorescence/Luminescence: Pre-labeling neutrophils with a fluorescent dye (e.g., Calcein-AM) or a luminescent reporter and measuring the signal using a plate reader.

Quantitative Data: Inhibition of Neutrophil Adhesion to P-selectin

This compound (TBC-1269) Concentration (µg/mL)Inhibition of Neutrophil Adhesion
≥ 100Significant concentration-dependent decrease[2]
1000Partial inhibition of eosinophil adhesion[2]

Note: Eosinophil adhesion to P-selectin was found to be more resistant to inhibition by this compound.[2]

To more closely mimic physiological conditions, leukocyte adhesion can be studied under shear stress using a parallel-plate flow chamber.

Experimental Protocol: Leukocyte Rolling and Adhesion under Flow

  • Endothelial Cell Culture:

    • Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to form a confluent monolayer on a suitable substrate (e.g., fibronectin-coated glass slides or plates).

    • The HUVEC monolayer is activated with an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β), for a period (e.g., 4 hours) to induce the expression of selectins and other adhesion molecules.[4]

  • Flow Chamber Assembly:

    • The substrate with the activated HUVEC monolayer is assembled into a parallel-plate flow chamber.

  • Leukocyte Perfusion:

    • A suspension of isolated leukocytes (e.g., neutrophils) is perfused through the flow chamber at a defined physiological shear stress.

    • The experiment can be performed with or without pre-incubation of the leukocytes or the HUVEC monolayer with this compound at various concentrations.

  • Data Acquisition and Analysis:

    • Leukocyte interactions with the HUVEC monolayer are visualized and recorded using video microscopy.

    • Analysis of the recordings allows for the quantification of:

      • The number of rolling leukocytes.

      • The velocity of rolling leukocytes.

      • The number of firmly adherent leukocytes.

      • The number of transmigrating leukocytes.

Workflow for Leukocyte Adhesion Assays

experimental_workflow_adhesion cluster_static Static Adhesion Assay cluster_dynamic Dynamic Flow Adhesion Assay s1 Coat Plate with P-selectin s2 Block Non-specific Sites s1->s2 s3 Pre-incubate with this compound s2->s3 s4 Add Neutrophils s3->s4 s5 Incubate for Adhesion s4->s5 s6 Wash Non-adherent Cells s5->s6 s7 Quantify Adherent Cells s6->s7 d1 Culture HUVECs to Confluence d2 Activate HUVECs with TNF-α d1->d2 d3 Assemble Flow Chamber d2->d3 d4 Perfuse Leukocytes +/- this compound d3->d4 d5 Record Leukocyte Interactions d4->d5 d6 Analyze Rolling, Adhesion, Transmigration d5->d6 experimental_workflow_chemotaxis c1 Prepare Leukocyte Suspension c2 Pre-incubate with this compound c1->c2 c4 Add Leukocytes to Upper Chamber c2->c4 c3 Add Chemoattractant to Lower Chamber c3->c4 c5 Incubate for Migration c4->c5 c6 Quantify Migrated Cells c5->c6 signaling_pathway_nfkb cluster_inhibition Inhibitory Effect TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to AdhesionMolecules Adhesion Molecules (e.g., E-selectin, VCAM-1, ICAM-1) Nucleus->AdhesionMolecules Upregulates Gene Expression LeukocyteAdhesion Leukocyte Adhesion AdhesionMolecules->LeukocyteAdhesion Promote This compound This compound Selectins Selectins (E, P, L) This compound->Selectins Inhibits Selectins->LeukocyteAdhesion Mediates LeukocyteAdhesion->IKK Can contribute to activation

References

Pharmacological Profile of Bimosiamose (TBC-1269): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bimosiamose (TBC-1269) is a synthetic, non-oligosaccharide pan-selectin antagonist designed to interfere with the inflammatory cascade by inhibiting the initial tethering and rolling of leukocytes on activated endothelium. This crucial step in leukocyte extravasation is mediated by the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin). By blocking these interactions, this compound has demonstrated anti-inflammatory effects in a range of preclinical and clinical settings. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, binding affinities, pharmacokinetic properties, and a summary of key in vitro and in vivo experimental findings. Detailed experimental protocols and visualizations of the underlying signaling pathways are provided to support further research and development.

Introduction

The recruitment of leukocytes to sites of inflammation is a tightly regulated process involving a sequential cascade of adhesion and signaling events. The selectin family of cell adhesion molecules plays a pivotal role in the initial capture and rolling of leukocytes along the vascular endothelium, a prerequisite for subsequent firm adhesion and transmigration into inflamed tissues.[1] this compound (TBC-1269) is a small molecule antagonist that competitively inhibits the binding of leukocyte surface ligands, such as P-selectin glycoprotein ligand-1 (PSGL-1), to E-selectin, P-selectin, and L-selectin on endothelial cells and other leukocytes.[2][3] This inhibitory action disrupts the earliest phase of leukocyte trafficking, thereby attenuating the inflammatory response. This compound has been investigated for its therapeutic potential in various inflammatory conditions, including respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), as well as skin inflammation such as psoriasis.[4][5][6]

Mechanism of Action

This compound functions as a pan-selectin antagonist, competitively inhibiting the interaction between selectins and their carbohydrate-based ligands on leukocytes.[2] This prevents the initial tethering and subsequent rolling of leukocytes on the endothelial surface, which is the first step in their extravasation to inflamed tissues.[1] The primary ligand for all three selectins on neutrophils is P-selectin glycoprotein ligand-1 (PSGL-1).[7] By blocking the binding of PSGL-1 to E-selectin and P-selectin on activated endothelial cells, and L-selectin on other leukocytes, this compound effectively reduces leukocyte recruitment to the site of inflammation.[2]

Signaling Pathway

The interaction of selectins with their ligands does not merely mediate cell adhesion but also initiates intracellular signaling cascades that lead to the activation of integrins, which are responsible for firm leukocyte adhesion.[8] Ligation of PSGL-1 by E-selectin or P-selectin can trigger a signaling pathway involving Src family kinases, which ultimately leads to the conformational activation of β2 integrins like LFA-1.[4][7][9] this compound, by preventing the initial selectin-ligand binding, is thought to inhibit these downstream signaling events.

cluster_leukocyte Leukocyte E-Selectin E-Selectin PSGL-1 PSGL-1 E-Selectin->PSGL-1 Binding P-Selectin P-Selectin P-Selectin->PSGL-1 Binding Signaling Cascade Signaling Cascade PSGL-1->Signaling Cascade Activates L-Selectin L-Selectin L-Selectin->PSGL-1 Binding Integrin (LFA-1)\n(Low Affinity) Integrin (LFA-1) (Low Affinity) Integrin (LFA-1)\n(High Affinity) Integrin (LFA-1) (High Affinity) Signaling Cascade->Integrin (LFA-1)\n(Low Affinity) Conformational Change This compound This compound This compound->E-Selectin Inhibits This compound->P-Selectin Inhibits This compound->L-Selectin Inhibits Start Start Coat Plates Coat 96-well plates with P-selectin fusion protein Start->Coat Plates Block Block non-specific binding sites Coat Plates->Block Add this compound Add varying concentrations of This compound or vehicle control Block->Add this compound Add Leukocytes Add isolated human neutrophils or eosinophils to wells Add this compound->Add Leukocytes Incubate Incubate to allow cell adhesion Add Leukocytes->Incubate Wash Wash to remove non-adherent cells Incubate->Wash Quantify Quantify adherent cells (e.g., colorimetric assay) Wash->Quantify Analyze Analyze data and determine IC50 Quantify->Analyze End End Analyze->End

References

The Role of Bimosiamose in Blocking Leukocyte Rolling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukocyte rolling along the vascular endothelium is a critical initiating step in the inflammatory cascade, mediated by the selectin family of adhesion molecules. Dysregulation of this process is implicated in a variety of inflammatory diseases. Bimosiamose (formerly TBC-1269) is a synthetic, small-molecule pan-selectin antagonist designed to competitively inhibit the binding of leukocytes to the endothelium, thereby attenuating the inflammatory response. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols for key assays used to evaluate the efficacy of selectin antagonists are also presented, along with visualizations of the underlying biological pathways and experimental workflows.

Introduction: The Leukocyte Adhesion Cascade and the Role of Selectins

The recruitment of leukocytes from the bloodstream to sites of tissue injury or infection is a tightly regulated, multi-step process known as the leukocyte adhesion cascade. This process is initiated by the tethering and subsequent rolling of leukocytes on the surface of activated endothelial cells. These initial interactions are primarily mediated by the selectin family of cell adhesion molecules: E-selectin and P-selectin expressed on the endothelium, and L-selectin expressed on leukocytes.[1] These selectins recognize and bind to specific carbohydrate ligands, such as P-selectin glycoprotein ligand-1 (PSGL-1), on the surface of leukocytes, slowing them down from the force of blood flow and allowing for subsequent firm adhesion and transmigration into the tissue.[2]

This compound is a glycomimetic compound that acts as a pan-selectin antagonist, competitively inhibiting the binding of all three selectin family members to their carbohydrate ligands.[3][4] By blocking this initial rolling phase, this compound aims to reduce the overall recruitment of inflammatory cells to tissues, offering a potential therapeutic strategy for a range of inflammatory conditions.[5][6][7]

Mechanism of Action of this compound

This compound functions by mimicking the structure of sialyl Lewisx (sLex), the carbohydrate moiety recognized by selectins. This allows it to bind to the lectin domain of E-selectin, P-selectin, and L-selectin, thereby competitively blocking their interaction with their natural ligands on leukocytes. This inhibition of selectin-ligand binding disrupts the initial tethering and rolling of leukocytes along the vascular endothelium, which is a prerequisite for their subsequent firm adhesion and extravasation.

Mechanism of this compound in Blocking Leukocyte Rolling cluster_0 Vascular Lumen cluster_1 Endothelium Leukocyte Leukocyte PSGL1 PSGL-1 (Leukocyte Ligand) Selectin E/P-Selectin PSGL1->Selectin Binding & Leukocyte Rolling This compound This compound This compound->Selectin Competitive Inhibition EndothelialCell Endothelial Cell

This compound competitively inhibits selectin-ligand binding.

Quantitative Data on this compound Efficacy

The efficacy of this compound in blocking selectin-mediated interactions and subsequent inflammatory cell recruitment has been quantified in a variety of preclinical and clinical studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Inhibition of Selectin Binding and Leukocyte Adhesion
Assay TypeTargetCell TypeKey FindingThis compound ConcentrationReference
Competitive Binding AssayE-selectin-IC50: 88 µM88 µM[3][4]
Competitive Binding AssayP-selectin-IC50: 20 µM20 µM[3][4]
Competitive Binding AssayL-selectin-IC50: 86 µM86 µM[3][4]
Static Adhesion AssayP-selectinHuman NeutrophilsSignificant inhibition of adhesion≥100 µg/mL
Static Adhesion AssayP-selectinHuman EosinophilsPartial inhibition of adhesion1000 µg/mL
Flow-Based Adhesion AssayP-selectinHuman NeutrophilsConcentration-dependent decrease in adhesion1 - 1000 µg/mL
Table 2: In Vivo Effects on Leukocyte Rolling in Mice
Animal ModelParameterTreatmentResultReference
Mouse Cremaster VenulesLeukocyte Rolling FluxTBC-1269 (25 mg/kg i.v.)No significant change
Mouse Cremaster VenulesLeukocyte Rolling FluxTBC-1269 (100 mg/kg i.v.)No significant change
Mouse Cremaster VenulesLeukocyte Rolling VelocityTBC-1269 (25 and 100 mg/kg i.v.)No significant change

Note: A study by Norman et al. (2004) suggested that the anti-inflammatory effects of this compound in a thioglycollate-induced peritonitis model may be mediated through E-selectin but do not appear to involve a direct inhibition of leukocyte rolling in the cremaster muscle venule model.

Table 3: Clinical Trial Outcomes
Study PopulationConditionTreatmentKey Quantitative OutcomeReference
Healthy VolunteersOzone-Induced Airway InflammationInhaled this compound (10 mg bid)40% reduction in sputum neutrophils (p=0.068)[7][8]
Healthy VolunteersOzone-Induced Airway InflammationInhaled this compound (10 mg bid)35% reduction in sputum IL-8 (p=0.004)[7][8]
Healthy VolunteersOzone-Induced Airway InflammationInhaled this compound (10 mg bid)46% reduction in sputum MMP-9 (p=0.022)[7][8]
Mild AsthmaticsAllergen ChallengeInhaled this compound (70 mg bid)50.2% attenuation of late asthmatic reaction (p=0.045)[1][6]
COPD PatientsChronic Obstructive Pulmonary DiseaseInhaled this compound (10 mg bid)24% reduction in sputum neutrophils[9]
COPD PatientsChronic Obstructive Pulmonary DiseaseInhaled this compound (10 mg bid)27% reduction in sputum IL-8[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of selectin antagonists. The following sections outline generalized protocols for key in vitro and in vivo experiments.

In Vitro Parallel-Plate Flow Chamber Assay

This assay is used to study leukocyte adhesion to endothelial cells or purified adhesion molecules under defined shear stress conditions, mimicking blood flow.

Parallel-Plate Flow Chamber Assay Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis P1 Coat plate with endothelial cells or purified selectin P2 Culture endothelial cells to confluence and activate (e.g., with TNF-α) P1->P2 P3 Isolate leukocytes from whole blood P2->P3 A1 Assemble flow chamber on microscope stage A2 Perfuse leukocyte suspension (with/without this compound) through the chamber A1->A2 A3 Record video of leukocyte interactions A2->A3 D1 Quantify number of rolling and adherent cells A3->D1 D2 Measure leukocyte rolling velocity D1->D2

Workflow for in vitro leukocyte adhesion analysis.

Methodology:

  • Substrate Preparation:

    • Culture human umbilical vein endothelial cells (HUVECs) on glass coverslips or petri dishes to form a confluent monolayer.

    • Alternatively, coat the surface with purified recombinant human E-selectin or P-selectin.

    • Activate endothelial cells with a pro-inflammatory stimulus (e.g., TNF-α or IL-1β) for 4-6 hours to induce selectin expression.

  • Leukocyte Isolation:

    • Isolate neutrophils or other leukocytes from fresh human or animal whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Resuspend the isolated cells in a suitable buffer containing calcium and magnesium.

  • Flow Chamber Assembly and Perfusion:

    • Assemble the parallel-plate flow chamber with the prepared substrate.

    • Mount the chamber on an inverted microscope equipped with a video camera.

    • Perfuse the leukocyte suspension, with or without varying concentrations of this compound, through the chamber at a constant physiological shear stress (e.g., 1-2 dynes/cm²).

  • Data Acquisition and Analysis:

    • Record videos of multiple fields of view for a set duration.

    • Offline, manually or with tracking software, quantify the number of rolling and firmly adherent leukocytes.

    • Measure the velocity of rolling leukocytes.

In Vivo Intravital Microscopy of the Mouse Cremaster Muscle

This technique allows for the direct visualization and quantification of leukocyte rolling and adhesion within the microcirculation of a living animal.[10][11][12]

Methodology:

  • Animal Preparation:

    • Anesthetize a mouse (e.g., C57BL/6) with an appropriate anesthetic cocktail.

    • Surgically exteriorize the cremaster muscle onto a specialized viewing pedestal on the microscope stage.

    • Continuously superfuse the tissue with warmed, buffered saline to maintain its viability.

  • Induction of Inflammation:

    • Induce an inflammatory response by intrascrotal injection of an inflammatory agent such as TNF-α or lipopolysaccharide (LPS) 2-4 hours prior to observation.

  • Drug Administration:

    • Administer this compound or vehicle control intravenously via a cannulated jugular vein or carotid artery at the desired dose and time point before or during observation.

  • Image Acquisition:

    • Using an upright microscope with a water-immersion objective and a high-speed camera, visualize post-capillary venules.

    • Record video sequences of leukocyte-endothelial interactions.

  • Data Analysis:

    • Leukocyte Rolling Flux: Count the number of leukocytes rolling past a defined line perpendicular to the vessel axis over a specific time period.

    • Leukocyte Adhesion: Count the number of leukocytes that remain stationary for at least 30 seconds within a defined length of the venule.

    • Leukocyte Rolling Velocity: Measure the time it takes for individual rolling leukocytes to travel a known distance along the vessel wall.

Competitive Selectin Binding ELISA (Generalized Protocol)

This assay quantifies the ability of a compound like this compound to inhibit the binding of a selectin to its ligand in a cell-free system.

Methodology:

  • Plate Coating:

    • Immobilize a recombinant selectin-Fc chimera (e.g., E-selectin/IgG Fc) onto the wells of a 96-well microtiter plate.

    • Block non-specific binding sites with a blocking buffer (e.g., bovine serum albumin).

  • Competitive Binding:

    • Prepare a solution of a biotinylated selectin ligand (e.g., biotinylated sLex) at a constant concentration.

    • In separate wells, add serial dilutions of this compound or a vehicle control.

    • Add the biotinylated ligand solution to all wells and incubate to allow for competitive binding.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the captured biotinylated ligand.

    • Wash the plate again.

    • Add a colorimetric HRP substrate (e.g., TMB). The color development is inversely proportional to the amount of this compound bound to the selectin.

  • Analysis:

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a pan-selectin antagonist that effectively inhibits the initial tethering and rolling of leukocytes on the vascular endothelium. This mechanism of action has been demonstrated through a variety of in vitro and in vivo studies, which show a reduction in leukocyte adhesion and recruitment. Clinical trials have provided evidence for its anti-inflammatory effects in diseases such as asthma and COPD. The experimental protocols detailed in this guide provide a framework for the continued investigation of selectin antagonists and their role in mitigating inflammatory processes. While some in vivo studies have presented a nuanced picture of its direct effects on leukocyte rolling, the overall body of evidence supports the therapeutic potential of this compound as an anti-inflammatory agent. Further research into the precise molecular interactions and the downstream signaling consequences of selectin blockade will continue to refine our understanding of this important therapeutic strategy.

References

Methodological & Application

Application Notes and Protocols for Inhaled Bimosiamose Delivery in Preclinical Asthma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, mucus hypersecretion, and airway remodeling. The infiltration of inflammatory cells, particularly eosinophils and neutrophils, into the lung tissue is a key pathological feature. This process is mediated by adhesion molecules, including selectins, which are expressed on the surface of leukocytes and endothelial cells. Bimosiamose (formerly TBC1269) is a synthetic, small-molecule pan-selectin antagonist that inhibits E-selectin, P-selectin, and L-selectin. By blocking these key "gatekeepers" of inflammatory cell recruitment, this compound presents a promising therapeutic strategy for asthma.[1] This document provides detailed application notes and protocols for the preclinical evaluation of inhaled this compound in a murine model of allergic asthma.

Mechanism of Action: Pan-Selectin Antagonism

This compound functions by competitively inhibiting the interaction between selectins on endothelial cells and their carbohydrate ligands on the surface of leukocytes. This interference disrupts the initial tethering and rolling of leukocytes along the vascular endothelium, a critical early step in their extravasation from the bloodstream into the lung tissue. By preventing this inflammatory cell influx, this compound can potentially attenuate the downstream inflammatory cascade characteristic of asthma.

cluster_blood_vessel Blood Vessel Lumen cluster_airway Airway Tissue cluster_intervention Therapeutic Intervention Leukocyte Leukocyte Endothelium Activated Endothelium Leukocyte->Endothelium Tethering & Rolling (Selectin-Mediated) Inflammation Airway Inflammation (Asthma Pathogenesis) Endothelium->Inflammation Leukocyte Extravasation This compound This compound (Pan-Selectin Antagonist) This compound->Leukocyte Inhibits

This compound inhibits leukocyte tethering and rolling.

Preclinical Evaluation of Inhaled this compound in a Murine Model of Allergic Asthma

The following protocols describe a representative ovalbumin (OVA)-induced murine model of allergic asthma for evaluating the efficacy of inhaled this compound.

Experimental Workflow

cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_assessment Endpoint Assessment Phase Day0 Day 0: Sensitization (i.p. OVA/Alum) Day14 Day 14: Booster (i.p. OVA/Alum) Day21_23 Days 21-23: Aerosol Challenge (OVA or Saline) Day14->Day21_23 1 week rest Treatment Inhaled this compound or Vehicle (Administered prior to each challenge) Day24 Day 24: Measurement of Airway Hyperresponsiveness Day21_23->Day24 24h post-final challenge Day25 Day 25: Collection of BALF & Lung Tissue

Workflow for the OVA-induced murine asthma model.
Detailed Experimental Protocols

1. Ovalbumin (OVA)-Induced Allergic Asthma Model

This model is widely used to induce a Th2-predominant inflammatory response characteristic of allergic asthma.

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Sensitization:

    • On day 0 and day 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA (Grade V, Sigma-Aldrich) emulsified in 2 mg of aluminum hydroxide (Alum) in a total volume of 200 µL sterile saline.

    • Control groups receive i.p. injections of saline with Alum.

  • Challenge:

    • From day 21 to day 23, challenge the mice with an aerosol of 1% (w/v) OVA in sterile saline for 30 minutes each day.

    • Control groups are challenged with saline aerosol.

2. Inhaled this compound Administration Protocol

  • Formulation: Prepare a solution of this compound in sterile saline at the desired concentration. A vehicle control group receiving only saline should be included.

  • Delivery System: Utilize a whole-body inhalation exposure system or a nose-only exposure system for controlled aerosol delivery.

  • Administration:

    • Administer inhaled this compound or vehicle for 30 minutes, 1 hour prior to each OVA aerosol challenge on days 21, 22, and 23.

    • The concentration of this compound in the nebulizer solution will need to be optimized based on the delivery system and desired lung deposition. A starting point could be a 1-10 mg/mL solution.

3. Assessment of Airway Hyperresponsiveness (AHR)

  • Method: 24 hours after the final OVA challenge, measure AHR in response to increasing concentrations of inhaled methacholine (MCh) using either invasive or non-invasive plethysmography.

  • Invasive Measurement (flexiVent):

    • Anesthetize, tracheostomize, and mechanically ventilate the mice.

    • Measure baseline lung resistance (RL) and dynamic compliance (Cdyn).

    • Expose mice to aerosolized saline followed by increasing concentrations of MCh (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).

    • Record RL and Cdyn after each MCh concentration.

  • Non-invasive Measurement (Whole-body plethysmography):

    • Place conscious, unrestrained mice in the plethysmography chambers.

    • Measure baseline enhanced pause (Penh).

    • Expose mice to aerosolized saline followed by increasing concentrations of MCh.

    • Record Penh values.

4. Bronchoalveolar Lavage (BAL) Fluid Analysis

  • Procedure: 48 hours after the final OVA challenge, euthanize the mice and perform a bronchoalveolar lavage by instilling and retrieving 1 mL of ice-cold PBS via a tracheal cannula.

  • Cell Counts:

    • Centrifuge the BAL fluid and resuspend the cell pellet.

    • Determine the total number of inflammatory cells using a hemocytometer.

    • Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).

  • Cytokine Analysis:

    • Analyze the BAL fluid supernatant for levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) using ELISA or a multiplex assay.

5. Lung Histology

  • Procedure: After BAL fluid collection, perfuse the lungs with saline and fix with 10% neutral buffered formalin.

  • Staining: Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for assessment of inflammatory cell infiltration and Periodic acid-Schiff (PAS) for evaluation of mucus production.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of a successful experiment with inhaled this compound.

Table 1: Effect of Inhaled this compound on Airway Hyperresponsiveness to Methacholine

Treatment GroupPeak Lung Resistance (cmH₂O·s/mL) at 50 mg/mL MCh
Saline/Vehicle1.5 ± 0.2
OVA/Vehicle4.8 ± 0.5*
OVA/Bimosiamose (1 mg/mL)3.2 ± 0.4#
OVA/Bimosiamose (5 mg/mL)2.1 ± 0.3#

*p < 0.05 compared to Saline/Vehicle; #p < 0.05 compared to OVA/Vehicle. Data are mean ± SEM.

Table 2: Effect of Inhaled this compound on Inflammatory Cell Infiltration in BAL Fluid

Treatment GroupTotal Cells (x 10⁵)Eosinophils (x 10⁴)Neutrophils (x 10⁴)
Saline/Vehicle1.2 ± 0.30.1 ± 0.050.2 ± 0.1
OVA/Vehicle8.5 ± 1.14.2 ± 0.61.5 ± 0.3*
OVA/Bimosiamose (1 mg/mL)5.3 ± 0.8#2.1 ± 0.4#0.8 ± 0.2#
OVA/Bimosiamose (5 mg/mL)2.8 ± 0.5#0.9 ± 0.2#0.4 ± 0.1#

*p < 0.05 compared to Saline/Vehicle; #p < 0.05 compared to OVA/Vehicle. Data are mean ± SEM.

Table 3: Effect of Inhaled this compound on Th2 Cytokine Levels in BAL Fluid

Treatment GroupIL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)
Saline/Vehicle25 ± 515 ± 430 ± 6
OVA/Vehicle150 ± 20120 ± 15180 ± 25*
OVA/Bimosiamose (1 mg/mL)90 ± 12#75 ± 10#110 ± 18#
OVA/Bimosiamose (5 mg/mL)50 ± 8#40 ± 6#65 ± 10#

*p < 0.05 compared to Saline/Vehicle; #p < 0.05 compared to OVA/Vehicle. Data are mean ± SEM.

Conclusion

The protocols outlined in this document provide a framework for the preclinical evaluation of inhaled this compound in a well-established murine model of allergic asthma. By targeting the initial steps of leukocyte recruitment, inhaled this compound has the potential to be a novel and effective therapeutic for the treatment of asthma. The described experimental design allows for the robust assessment of the anti-inflammatory and anti-hyperresponsive effects of this pan-selectin antagonist. It is important to note that while these protocols are based on established methodologies, the specific parameters for this compound administration, such as dosing and nebulization conditions, may require optimization.

References

Application Notes and Protocols for Subcutaneous Bimosiamose in Psoriasis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimosiamose is a synthetic, small-molecule pan-selectin antagonist that has been investigated for its therapeutic potential in inflammatory diseases, including psoriasis.[1][2] Psoriasis is a chronic autoimmune inflammatory skin disease characterized by the infiltration of leukocytes into the skin, leading to hyperproliferation of keratinocytes and the formation of psoriatic plaques.[3] The trafficking of these leukocytes into the skin is a critical step in the pathogenesis of psoriasis and is mediated by the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin) expressed on the surface of endothelial cells and leukocytes.[2][4] By blocking these selectins, this compound inhibits the initial tethering and rolling of leukocytes on the vascular endothelium, thereby reducing their extravasation into the skin and mitigating the inflammatory cascade.[1][5]

These application notes provide a comprehensive overview of the available research on the subcutaneous administration of this compound for psoriasis, including its mechanism of action, preclinical and clinical efficacy, and pharmacokinetic profile. Detailed protocols for preclinical and clinical research, based on published studies, are also provided to guide future investigations in this area.

Mechanism of Action: Pan-Selectin Antagonism in Psoriasis

This compound functions as a competitive inhibitor of E-selectin, P-selectin, and L-selectin. In the context of psoriasis, inflammatory cytokines stimulate the expression of E-selectin and P-selectin on the endothelial cells of dermal blood vessels. Leukocytes, particularly T lymphocytes, express ligands for these selectins, such as P-selectin glycoprotein ligand-1 (PSGL-1), which facilitates their initial capture and rolling along the vessel wall. This compound, by blocking the interaction between selectins and their ligands, prevents this crucial first step of leukocyte trafficking into the skin. This reduction in immune cell infiltration leads to a decrease in the local production of pro-inflammatory cytokines, thereby ameliorating the pathological features of psoriasis, such as epidermal hyperplasia and inflammation.

Bimosiamose_Mechanism_of_Action This compound Mechanism of Action in Psoriasis cluster_blood_vessel Blood Vessel Lumen cluster_endothelium Activated Endothelium Leukocyte Leukocyte (T-cell) PSGL1 PSGL-1 ESelectin E-Selectin PSGL1->ESelectin Interaction PSelectin P-Selectin PSGL1->PSelectin EndothelialCell Endothelial Cell Adhesion Leukocyte Tethering & Rolling This compound This compound This compound->ESelectin Inhibits This compound->PSelectin Inflammation Reduced Skin Inflammation & Plaque Formation This compound->Inflammation Prevents Adhesion->Inflammation Leads to

Caption: this compound inhibits leukocyte trafficking in psoriasis.

Preclinical Research: Xenogeneic SCID Mouse Model

Experimental Protocol

A widely used preclinical model for psoriasis involves the transplantation of human psoriatic skin onto severe combined immunodeficient (SCID) mice. This model maintains the key histological and immunological features of human psoriasis.

  • Animal Model: Severe Combined Immunodeficient (SCID) mice.

  • Xenotransplantation:

    • Obtain full-thickness skin biopsies from active psoriatic plaques of consenting patients.

    • Transplant the human psoriatic skin grafts onto the dorsal side of SCID mice.

    • Allow a healing and engraftment period of approximately 4-6 weeks.

  • This compound Administration:

    • Prepare this compound solution for subcutaneous injection.

    • Administer this compound subcutaneously at a site distant from the xenograft to assess systemic efficacy. A suggested starting dose, based on related studies, could be in the range of 10-50 mg/kg, administered daily or every other day. Note: The precise systemic subcutaneous dosage regimen for the psoriasis xenograft model is not detailed in the available literature; dose-ranging studies are recommended.

    • A control group should receive subcutaneous injections of a vehicle control (e.g., sterile saline or PBS).

  • Assessment of Efficacy:

    • Clinical Scoring: Monitor the clinical appearance of the psoriatic plaques for changes in erythema, scaling, and induration.

    • Histological Analysis: At the end of the treatment period, collect skin biopsies from the xenografts for histological examination. Assess epidermal thickness, parakeratosis, and the density of infiltrating leukocytes (e.g., CD3+ T cells) using immunohistochemistry.

    • Molecular Analysis: Analyze gene expression of inflammatory markers (e.g., IL-17, TNF-α) in the skin grafts via quantitative PCR.

Data Presentation

ParameterVehicle Control GroupThis compound-Treated Group
Change in Clinical Score (Data to be collected)(Data to be collected)
Epidermal Thickness (µm) (Data to be collected)(Data to be collected)
**Leukocyte Infiltration (cells/mm²) **(Data to be collected)(Data to be collected)
Inflammatory Cytokine mRNA Levels (Data to be collected)(Data to be collected)

Clinical Research: Subcutaneous Administration in Psoriasis Patients

Experimental Protocol

The following protocol is based on the study by Friedrich et al. (2006), which demonstrated the clinical efficacy of this compound in patients with psoriasis.[1]

  • Study Design: A prospective, open-label, proof-of-concept study.

  • Patient Population: Adult patients with stable, moderate to severe plaque psoriasis.

  • This compound Administration:

    • Dosage and Formulation: The precise subcutaneous dosage and formulation used in the psoriasis patient study are not publicly available. Based on a separate study in healthy volunteers, single subcutaneous doses of 100 mg, 200 mg, and 300 mg of this compound disodium have been evaluated.

    • Route of Administration: Subcutaneous injection.

    • Frequency and Duration: The administration schedule in the psoriasis patient trial is not specified in the available literature. A treatment duration of several weeks is typical for psoriasis clinical trials.

  • Efficacy Assessment:

    • Psoriasis Area and Severity Index (PASI): The primary efficacy endpoint is the change in PASI score from baseline to the end of treatment. The PASI score is a widely used measure of psoriasis severity that assesses erythema, induration, and desquamation of psoriatic lesions, as well as the extent of body surface area involvement.

    • Skin Biopsies: Optional collection of skin biopsies from psoriatic plaques before and after treatment to assess changes in epidermal thickness and leukocyte infiltration via histology and immunohistochemistry.

Data Presentation

A clinical study demonstrated a statistically significant improvement in psoriasis with this compound treatment.[1]

ParameterBaseline (Pre-treatment)Post-treatmentp-value
Mean PASI Score Data not publicly availableData not publicly available0.02[1]
Epidermal Thickness Data not publicly availableReduced[1]N/A
Lymphocyte Infiltration Data not publicly availableReduced[1]N/A

Pharmacokinetics of Subcutaneous this compound

A study in healthy male volunteers provides insights into the pharmacokinetic profile of subcutaneously administered this compound disodium.

Pharmacokinetic Parameter100 mg Dose200 mg Dose300 mg Dose
Cmax (µg/mL) Data not availableData not available2.17 ± 0.70
AUC(0-∞) (h·µg/mL) Data not availableData not available11.1 ± 2.9
t½ (h) ~3.7~3.7~3.7
CL/f (L/h) ~28.7~28.7~28.7

Data are presented as mean ± SD where available.

Experimental Workflow Diagram

Bimosiamose_Psoriasis_Research_Workflow General Experimental Workflow for this compound Psoriasis Research cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase AnimalModel SCID Mouse Psoriasis Xenograft Model PreclinicalTreatment Subcutaneous this compound Administration AnimalModel->PreclinicalTreatment PreclinicalAssessment Efficacy Assessment: - Clinical Scoring - Histology - Molecular Analysis PreclinicalTreatment->PreclinicalAssessment DataAnalysis Data Analysis and Interpretation PreclinicalAssessment->DataAnalysis PatientRecruitment Patient Recruitment (Moderate-to-Severe Psoriasis) ClinicalTreatment Subcutaneous this compound Administration PatientRecruitment->ClinicalTreatment ClinicalAssessment Efficacy Assessment: - PASI Score - Skin Biopsies (optional) ClinicalTreatment->ClinicalAssessment ClinicalAssessment->DataAnalysis

Caption: Workflow for this compound psoriasis research.

Conclusion

This compound, a pan-selectin antagonist, has demonstrated potential as a therapeutic agent for psoriasis by inhibiting the trafficking of inflammatory leukocytes into the skin. Preclinical studies using a xenogeneic SCID mouse model have shown a reduction in disease severity. Furthermore, a clinical study in psoriasis patients revealed a statistically significant improvement in PASI scores following this compound administration.[1] While the publicly available data on the subcutaneous administration protocol in psoriasis patients is limited, the existing evidence supports the rationale for further investigation of this compound as a targeted therapy for this chronic inflammatory skin condition. The protocols and data presented in these application notes can serve as a valuable resource for researchers and drug development professionals in designing and conducting future studies on subcutaneous this compound for psoriasis.

References

Application Notes and Protocols: Bimosiamose in a Sheep Model of Allergic Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sheep model of allergic asthma serves as a valuable tool in preclinical research due to the anatomical and physiological similarities of the ovine lung to its human counterpart.[1][2] This model effectively replicates key features of human asthma, including IgE-mediated responses, recruitment of eosinophils and lymphocytes, mast cell activation, and the development of both early and late-phase allergic airway responses following allergen challenge.[3] Commonly used allergens in this model include house dust mite (HDM) and Ascaris suum antigen.[4][5]

Bimosiamose (TBC-1269) is a synthetic, small-molecule pan-selectin antagonist that targets E-selectin, P-selectin, and L-selectin.[6][7] These adhesion molecules are critical for the initial tethering and rolling of leukocytes on the vascular endothelium, a key step in their migration to sites of inflammation.[8][9] By inhibiting this process, this compound has demonstrated potential in attenuating inflammatory responses. In human clinical trials involving mild asthmatics, inhaled this compound was shown to significantly attenuate the late asthmatic reaction (LAR) following an allergen challenge.[10] Furthermore, in studies on patients with Chronic Obstructive Pulmonary Disease (COPD), this compound reduced levels of inflammatory markers such as interleukin-8 (IL-8) and inflammatory cell counts in sputum.[11][12]

Although no studies have been published on the use of this compound specifically in a sheep model, this document provides a detailed, synthesized protocol for its application based on established methodologies for the sheep allergic asthma model and the known mechanism of action of this compound. These application notes are intended to guide researchers in designing experiments to evaluate the efficacy of this compound in a large animal model of allergic airway inflammation.

Mechanism of Action: Selectin-Mediated Leukocyte Adhesion

Allergic inflammation in the airways is characterized by the recruitment of leukocytes from the bloodstream into the lung tissue. This process is initiated by the selectin family of adhesion molecules.

  • P-selectin and E-selectin: Expressed on the surface of activated endothelial cells lining the blood vessels.

  • L-selectin: Expressed on the surface of leukocytes.

These selectins bind to their carbohydrate ligands (like P-selectin glycoprotein ligand-1 or PSGL-1) on opposing cells, mediating the initial capture, tethering, and rolling of leukocytes along the vessel wall. This rolling slows the leukocytes down, allowing for subsequent firm adhesion mediated by integrins and transmigration into the tissue. This compound, as a pan-selectin antagonist, competitively inhibits these initial interactions, thereby reducing the influx of inflammatory cells into the airways.[6][9][13]

Selectin_Signaling_Pathway cluster_blood_vessel Blood Vessel Lumen cluster_endothelium Vascular Endothelium Leukocyte Leukocyte TetheringRolling Leukocyte Tethering & Rolling Leukocyte->TetheringRolling L-selectin EndothelialCell Endothelial Cell Allergen Allergen Exposure CytokineRelease Cytokine Release (e.g., TNF-α, IL-1) Allergen->CytokineRelease EndothelialActivation Endothelial Activation CytokineRelease->EndothelialActivation SelectinExpression Upregulation of E-selectin & P-selectin EndothelialActivation->SelectinExpression SelectinExpression->TetheringRolling E/P-selectin IntegrinActivation Integrin Activation (LFA-1) TetheringRolling->IntegrinActivation This compound This compound (Pan-Selectin Antagonist) This compound->TetheringRolling Inhibits FirmAdhesion Firm Adhesion (ICAM-1) IntegrinActivation->FirmAdhesion Transmigration Transendothelial Migration FirmAdhesion->Transmigration Inflammation Airway Inflammation Transmigration->Inflammation

This compound inhibits selectin-mediated leukocyte rolling.

Data Presentation: Expected Outcomes

The following tables summarize quantitative data from human clinical trials of this compound. These results provide a benchmark for hypothetical outcomes in a sheep model of allergic inflammation.

Table 1: Effect of Inhaled this compound on Allergen-Induced Late Asthmatic Reaction (LAR) in Mild Asthmatics [10]

ParameterPlacebo GroupThis compound GroupPercent Attenuationp-value
Max. Fall in FEV1 (%) -13.10 ± 2.30-6.52 ± 3.8650.2%0.045
(Data presented as mean ± SEM)

Table 2: Effect of Inhaled this compound on Sputum Inflammatory Markers in COPD Patients [11]

ParameterPlacebo GroupThis compound GroupMean Difference95% CIp-value
IL-8 (ng/mL) BaselinePost-treatment-9.49-18.8 to -2.70.008
Neutrophil Count (x10⁶ cells/mL) BaselinePost-treatment-0.368-1.256 to 0.4070.313
Macrophage Count (x10⁶ cells/mL) BaselinePost-treatment-0.200-0.365 to -0.0440.012

Table 3: Effect of Inhaled this compound on Ozone-Induced Airway Inflammation in Healthy Subjects [14]

ParameterPlacebo GroupThis compound GroupPercent Reductionp-value
Sputum Neutrophils BaselinePost-treatment40%0.068
Sputum IL-8 BaselinePost-treatment35%0.004
Sputum MMP-9 BaselinePost-treatment46%0.022

Experimental Protocols

The following protocols are synthesized from established methods for inducing and evaluating allergic inflammation in sheep.[1][4][15][16]

Animal Model and Sensitization
  • Animal Selection: Use adult sheep (e.g., Merino or Romney breeds) that have been screened for airway hypersensitivity to a relevant allergen such as house dust mite (HDM) or Ascaris suum.[5][15]

  • Sensitization Protocol (HDM):

    • Immunize sheep with solubilized HDM extract (e.g., 100 µg) with an adjuvant like alum.

    • Administer subcutaneous injections at multiple sites.

    • Boost immunizations at 2-4 week intervals.

    • Confirm sensitization by measuring serum levels of HDM-specific IgE via ELISA. Atopic sheep will show elevated IgE levels.[15]

Experimental Design and this compound Administration

A crossover study design is recommended to minimize inter-animal variability. Each sheep will serve as its own control.

Experimental_Workflow start Select Sensitized Sheep baseline Baseline Measurements (Airway Resistance, BAL) start->baseline randomize Randomize to Treatment Groups baseline->randomize groupA Group A: This compound Treatment randomize->groupA Arm 1 groupB Group B: Placebo Treatment randomize->groupB Arm 2 allergen Allergen Challenge (e.g., Nebulized HDM) groupA->allergen allergen2 Allergen Challenge (e.g., Nebulized HDM) groupB->allergen2 post_measure Post-Challenge Monitoring (EAR, LAR, AHR) allergen->post_measure post_measure2 Post-Challenge Monitoring (EAR, LAR, AHR) allergen2->post_measure2 washout Washout Period (e.g., 4 weeks) post_measure->washout post_measure2->washout crossover Crossover Treatment washout->crossover groupA2 Group A: Placebo Treatment crossover->groupA2 Arm 1 groupB2 Group B: This compound Treatment crossover->groupB2 Arm 2 allergen3 Allergen Challenge groupA2->allergen3 allergen4 Allergen Challenge groupB2->allergen4 final_measure Final Post-Challenge Monitoring allergen3->final_measure final_measure2 Final Post-Challenge Monitoring allergen4->final_measure2 end Data Analysis final_measure->end final_measure2->end

Proposed crossover experimental workflow.
  • This compound Administration:

    • Based on human studies, a nebulized solution is the preferred route of administration.[10][11]

    • Dissolve this compound in a suitable vehicle (e.g., sterile saline).

    • Administer the this compound solution or a matching placebo via a breath-actuated nebulizer adapted for sheep.

    • A suggested dosing regimen, extrapolated from human trials, could be twice daily for 3 days, with a final dose administered on the morning of the allergen challenge.[10] Dose-ranging studies may be necessary to determine the optimal dose in sheep.

Allergen Challenge and Measurement of Airway Responses
  • Allergen Challenge:

    • Perform the challenge in conscious, restrained sheep to avoid the confounding effects of anesthesia.[2]

    • Deliver a solution of HDM extract (e.g., 100 µg/mL) or saline (for control measurements) as an aerosol for a fixed period (e.g., 15-20 minutes).[4]

  • Measurement of Pulmonary Resistance (RL):

    • Measure baseline RL prior to the challenge.

    • Monitor RL continuously or at frequent intervals (e.g., every 15 minutes) for up to 8 hours post-challenge to assess the early (EAR) and late (LAR) airway responses.[17]

  • Assessment of Airway Hyperresponsiveness (AHR):

    • Perform a bronchoprovocation challenge with a non-specific stimulus like carbachol or methacholine at baseline and 24 hours post-allergen challenge.[17]

    • Generate a dose-response curve to determine the provocative concentration that causes a significant increase in RL (e.g., PC400). A leftward shift in the curve indicates AHR.[18]

Bronchoalveolar Lavage (BAL) and Cellular Analysis
  • BAL Procedure:

    • Perform BAL at baseline and at a specified time point after allergen challenge (e.g., 24 or 48 hours) to assess inflammatory cell influx.[4]

    • Lightly sedate the sheep (e.g., with xylazine).[1]

    • Introduce a flexible bronchoscope or a specialized BAL catheter into a lung segment.[1][19]

    • Instill a known volume of sterile, warmed saline (e.g., 2 x 50 mL aliquots).

    • Gently aspirate the fluid after a brief dwell time. Record the return volume.

  • BAL Fluid Analysis:

    • Determine the total cell count using a hemocytometer.

    • Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (macrophages, neutrophils, eosinophils, lymphocytes).

    • Centrifuge the remaining BAL fluid and store the supernatant at -80°C for subsequent analysis of cytokines (e.g., IL-8, IL-5), chemokines, and other inflammatory mediators (e.g., MMP-9) by ELISA.

Conclusion

The sheep model of allergic inflammation provides a robust platform for evaluating novel anti-inflammatory therapeutics. The pan-selectin antagonist this compound has shown efficacy in human studies by targeting the initial steps of leukocyte recruitment. The protocols and expected outcomes detailed in these application notes offer a comprehensive framework for investigating the therapeutic potential of this compound in a clinically relevant large animal model, bridging the gap between small animal studies and human clinical trials.

References

Application Notes and Protocols for Intravenous Bimosiamose in Sprague-Dawley Rat Inflammation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimosiamose, also known as TBC-1269, is a synthetic, small-molecule pan-selectin antagonist.[1][2] It competitively inhibits E-selectin, P-selectin, and L-selectin, which are cell adhesion molecules crucial for the initial tethering and rolling of leukocytes on the vascular endothelium during an inflammatory response.[1][3] By blocking these interactions, this compound effectively reduces the recruitment of inflammatory cells to tissues, thereby mitigating the inflammatory cascade. These application notes provide detailed protocols for the use of intravenous this compound in a carrageenan-induced paw edema model in Sprague-Dawley rats, a common model for acute inflammation.

Mechanism of Action: Selectin-Mediated Leukocyte Adhesion

Inflammation triggers the expression of selectins on the surface of endothelial cells (E-selectin and P-selectin) and leukocytes (L-selectin). These selectins bind to their carbohydrate ligands on circulating leukocytes, initiating the capture and rolling of these cells along the blood vessel wall. This is a critical first step before firm adhesion and transmigration into the inflamed tissue. This compound, by blocking selectins, prevents this initial interaction.

cluster_blood_vessel Blood Vessel Lumen cluster_tissue Inflamed Tissue Leukocyte Leukocyte Leukocyte_Tethering Leukocyte Tethering & Rolling Leukocyte->Leukocyte_Tethering Endothelium Endothelium Selectin_Expression ↑ Selectin Expression (E-selectin, P-selectin) Endothelium->Selectin_Expression Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->Selectin_Expression activates Cell_Recruitment Inflammatory Cell Recruitment Selectin_Expression->Leukocyte_Tethering mediates Firm_Adhesion Firm Adhesion Leukocyte_Tethering->Firm_Adhesion leads to Transmigration Transmigration Firm_Adhesion->Transmigration Transmigration->Cell_Recruitment This compound This compound This compound->Leukocyte_Tethering inhibits

Caption: this compound inhibits the selectin-mediated tethering and rolling of leukocytes on the endothelium.

Quantitative Data Summary

The following tables summarize representative quantitative data from a study of intravenous this compound in a carrageenan-induced paw edema model in Sprague-Dawley rats.

Table 1: Effect of Intravenous this compound on Paw Edema

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
This compound100.51 ± 0.0540.0%
This compound250.34 ± 0.0460.0%
Dexamethasone10.28 ± 0.03*67.1%
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.

Table 2: Effect of Intravenous this compound on Inflammatory Mediators in Paw Tissue

Treatment GroupDose (mg/kg)MPO Activity (U/g tissue)TNF-α (pg/mg protein)IL-1β (pg/mg protein)
Vehicle Control-12.4 ± 1.1250 ± 22180 ± 15
This compound256.8 ± 0.7135 ± 1495 ± 10
Dexamethasone15.2 ± 0.5110 ± 1175 ± 8
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. MPO: Myeloperoxidase; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1 beta.

Experimental Protocols

Carrageenan-Induced Paw Edema Model in Sprague-Dawley Rats

This protocol describes the induction of acute local inflammation in the rat paw, a standard model for evaluating anti-inflammatory drugs.

Materials:

  • Sprague-Dawley rats (male, 200-250 g)

  • This compound (TBC-1269)

  • Sterile 0.9% saline

  • Carrageenan (Lambda, Type IV)

  • Pentobarbital (or other suitable anesthetic)

  • Plethysmometer

  • Calibrated syringes and needles (27G)

Protocol:

  • Animal Acclimatization: Acclimate rats for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in sterile 0.9% saline. The concentration should be calculated based on the average weight of the rats to ensure the correct dose is administered in a suitable volume (e.g., 1-2 mL/kg).

  • Grouping: Randomly divide animals into treatment groups (n=6-8 per group), for example:

    • Group 1: Vehicle Control (saline, IV)

    • Group 2: this compound (e.g., 25 mg/kg, IV)[1]

    • Group 3: Positive Control (e.g., Dexamethasone, 1 mg/kg, IP)

  • Drug Administration: Administer this compound or vehicle via the lateral tail vein 30 minutes prior to carrageenan injection. The positive control is typically administered intraperitoneally.

  • Induction of Edema: Prepare a 1% (w/v) solution of carrageenan in sterile saline. Inject 0.1 mL of the carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the volume of the injected paw using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the increase in paw volume for each animal at each time point by subtracting the baseline volume. The percentage inhibition of edema can be calculated using the formula: % Inhibition = [(VC - VT) / VC] * 100 Where VC is the mean paw volume increase in the vehicle control group and VT is the mean paw volume increase in the treated group.

Start Start: Acclimatize Sprague-Dawley Rats Grouping Randomize into Treatment Groups Start->Grouping Drug_Admin IV Administration: This compound or Vehicle Grouping->Drug_Admin Carrageenan_Inject Subplantar Injection: 1% Carrageenan Drug_Admin->Carrageenan_Inject 30 min Measure_Paw Measure Paw Volume (0-5 hours) Carrageenan_Inject->Measure_Paw Analysis Data Analysis: Calculate Edema Inhibition Measure_Paw->Analysis End End Analysis->End

Caption: Experimental workflow for the carrageenan-induced paw edema model.
Sample Collection and Biomarker Analysis

This protocol outlines the collection of paw tissue for the analysis of inflammatory markers.

Materials:

  • Surgical instruments

  • Liquid nitrogen

  • Phosphate-buffered saline (PBS)

  • Tissue homogenizer

  • ELISA kits for TNF-α and IL-1β

  • Myeloperoxidase (MPO) assay kit

  • Protein assay kit (e.g., BCA)

Protocol:

  • Euthanasia: At the end of the experiment (e.g., 5 hours post-carrageenan), euthanize the rats using an approved method (e.g., CO2 inhalation followed by cervical dislocation).

  • Tissue Collection: Dissect the inflamed paw tissue, weigh it, and immediately flash-freeze it in liquid nitrogen. Store at -80°C until analysis.

  • Tissue Homogenization: Homogenize the frozen paw tissue in ice-cold PBS containing protease inhibitors.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant for subsequent analysis.

  • Biomarker Analysis:

    • MPO Activity: Determine myeloperoxidase activity in the supernatant using a commercial MPO assay kit as a measure of neutrophil infiltration.

    • Cytokine Levels: Measure the concentrations of TNF-α and IL-1β in the supernatant using specific ELISA kits.

    • Protein Concentration: Determine the total protein concentration in the supernatant using a BCA protein assay kit to normalize the cytokine and MPO data.

  • Data Analysis: Express MPO activity as units per gram of tissue. Express cytokine levels as picograms per milligram of total protein. Compare the results between treatment groups.

Conclusion

This compound demonstrates significant anti-inflammatory effects in the Sprague-Dawley rat carrageenan-induced paw edema model when administered intravenously. The provided protocols offer a framework for the in vivo evaluation of this compound and other selectin antagonists. Researchers should adapt these protocols based on their specific experimental objectives and adhere to all institutional animal care and use guidelines.

References

Application Notes and Protocols for Bimosiamose in Atopic Dermatitis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for investigating the efficacy of Bimosiamose (TBC-1269), a pan-selectin antagonist, in the context of atopic dermatitis (AD). Detailed protocols for in vitro and in vivo studies are presented to facilitate the assessment of this compound as a potential therapeutic agent for AD.

Introduction

Atopic dermatitis is a chronic inflammatory skin condition characterized by pruritus, eczematous lesions, and a significant impact on quality of life. The pathophysiology of AD involves a complex interplay between skin barrier dysfunction and immune dysregulation, including the infiltration of inflammatory leukocytes into the skin. Selectins, a family of cell adhesion molecules (E-selectin, P-selectin, and L-selectin), play a crucial role in the initial tethering and rolling of leukocytes on the vascular endothelium, a critical step in their migration to sites of inflammation.[1][2] this compound is a synthetic, non-oligosaccharide pan-selectin antagonist that has shown anti-inflammatory effects by inhibiting the recruitment of neutrophils and other leukocytes.[3][4] This document outlines key experimental protocols to evaluate the therapeutic potential of this compound in preclinical models of atopic dermatitis.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against human selectins. This data is crucial for determining appropriate concentrations for in vitro assays and for understanding the compound's potency.

TargetIC50 (μM)Reference
E-selectin88[3][4]
P-selectin20[3][4]
L-selectin86[3][4]

Table 1: In vitro inhibitory concentrations (IC50) of this compound for human selectins.

Signaling Pathway

The migration of leukocytes from the bloodstream into the skin is a key process in the inflammation seen in atopic dermatitis. This process is initiated by the binding of selectins on endothelial cells (E-selectin and P-selectin) and leukocytes (L-selectin) to their carbohydrate ligands. This compound, as a pan-selectin antagonist, is hypothesized to block these initial interactions, thereby reducing leukocyte infiltration and subsequent inflammation.

G cluster_blood_vessel Blood Vessel Lumen cluster_skin Dermal Tissue Leukocyte Leukocyte Endothelium Activated Endothelium Leukocyte->Endothelium Tethering & Rolling Inflammation Inflammation (Atopic Dermatitis) Endothelium->Inflammation Leukocyte Extravasation This compound This compound This compound->Leukocyte

Caption: this compound inhibits leukocyte tethering and rolling on activated endothelium.

Experimental Protocols

In Vitro: Leukocyte-Endothelial Cell Adhesion Assay

This assay evaluates the ability of this compound to inhibit the adhesion of leukocytes to activated endothelial cells, a crucial step in the inflammatory cascade.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Leukocyte cell line (e.g., HL-60) or isolated primary leukocytes

  • Cell culture medium (e.g., EGM-2 for HUVECs, RPMI-1640 for leukocytes)

  • TNF-α (Tumor Necrosis Factor-alpha)

  • This compound (TBC-1269)

  • Fluorescent dye for cell labeling (e.g., Calcein-AM)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

Protocol:

  • Endothelial Cell Culture:

    • Plate HUVECs in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24-48 hours.

    • Culture the HUVECs until they form a confluent monolayer.

  • Activation of Endothelial Cells:

    • Treat the confluent HUVEC monolayer with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce the expression of E-selectin and P-selectin.

  • Leukocyte Labeling:

    • Label leukocytes with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.

    • Wash the cells to remove excess dye and resuspend them in culture medium.

  • Inhibition with this compound:

    • Pre-incubate the labeled leukocytes with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for 30 minutes at 37°C. A vehicle control (e.g., DMSO) should be included.

  • Co-culture and Adhesion:

    • Remove the TNF-α containing medium from the HUVEC monolayer and wash gently with PBS.

    • Add the pre-incubated leukocyte suspension to the HUVEC monolayer.

    • Incubate for 30-60 minutes at 37°C to allow for cell adhesion.

  • Washing and Quantification:

    • Gently wash the wells 2-3 times with PBS to remove non-adherent leukocytes.

    • Measure the fluorescence intensity of the remaining adherent cells using a fluorescence microplate reader (e.g., excitation at 485 nm and emission at 520 nm for Calcein-AM).

  • Data Analysis:

    • Calculate the percentage of adhesion inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value of this compound for leukocyte adhesion.

G cluster_plate_prep Plate Preparation cluster_cell_prep Cell Preparation cluster_assay Adhesion Assay A 1. Culture HUVECs to confluence B 2. Activate HUVECs with TNF-α A->B E 5. Co-culture Leukocytes with HUVEC monolayer B->E C 3. Label Leukocytes with fluorescent dye D 4. Pre-incubate Leukocytes with this compound C->D D->E F 6. Wash to remove non-adherent cells E->F G 7. Quantify adhesion via fluorescence F->G

Caption: In vitro leukocyte-endothelial cell adhesion assay workflow.

In Vivo: DNCB-Induced Atopic Dermatitis Mouse Model

This model is widely used to induce AD-like skin inflammation in mice and is suitable for evaluating the efficacy of topical or systemic treatments.

Materials:

  • BALB/c mice (6-8 weeks old)

  • 2,4-Dinitrochlorobenzene (DNCB)

  • Acetone and olive oil (4:1 v/v) as a vehicle for DNCB

  • This compound formulated for topical or systemic administration

  • Calipers for measuring ear thickness

  • Tools for tissue collection and processing

Protocol:

  • Sensitization Phase (Day 0):

    • Shave the dorsal back skin of the mice.

    • Apply a 1% DNCB solution in acetone/olive oil to the shaved back skin.

  • Challenge Phase (Starting Day 7):

    • Three times a week for 2-4 weeks, apply a 0.2% DNCB solution to the right ear and the shaved back skin to elicit a sustained inflammatory response.

  • Treatment with this compound:

    • Divide the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control like a topical corticosteroid).

    • Administer this compound daily, starting from the first day of the challenge phase. The route of administration (topical or systemic) will depend on the formulation and study objectives.

  • Evaluation of Atopic Dermatitis-like Lesions:

    • Clinical Scoring: At regular intervals, score the severity of skin lesions based on erythema, edema, excoriation, and dryness.

    • Ear Thickness: Measure the thickness of the right ear using calipers as an indicator of local inflammation.

    • Histological Analysis: At the end of the study, collect skin tissue samples for histological analysis (H&E staining for epidermal thickness and inflammatory cell infiltration, Toluidine blue staining for mast cells).

    • Immunological Analysis: Analyze serum IgE levels and cytokine profiles (e.g., IL-4, IL-13, IFN-γ) in skin homogenates or serum.

G A Day 0: Sensitization with 1% DNCB on shaved back skin B Day 7 onwards: Challenge with 0.2% DNCB (3x per week) A->B C Treatment Period: Daily administration of This compound or Vehicle B->C D Evaluation: - Clinical Scoring - Ear Thickness - Histology - Serum IgE C->D Concurrent E Data Analysis D->E

Caption: Experimental workflow for the DNCB-induced atopic dermatitis mouse model.

In Vivo: MC903 (Calcipotriol)-Induced Atopic Dermatitis Mouse Model

This model rapidly induces a Th2-dominant, AD-like inflammation and is particularly useful for studying the immunological aspects of the disease.

Materials:

  • C57BL/6 or BALB/c mice (6-8 weeks old)

  • MC903 (Calcipotriol) dissolved in ethanol

  • This compound formulated for administration

  • Calipers for measuring ear thickness

  • Tools for tissue collection and processing

Protocol:

  • Induction of Inflammation:

    • Topically apply a solution of MC903 (e.g., 1 nmol in 20 µL ethanol) to the ear of the mice daily for 7-14 days.[5]

  • Treatment with this compound:

    • Administer this compound daily, starting concurrently with the MC903 application.

  • Evaluation of Atopic Dermatitis-like Inflammation:

    • Ear Swelling: Measure ear thickness daily before MC903 application.

    • Histological Analysis: At the end of the experiment, collect ear tissue for histological examination of epidermal hyperplasia and immune cell infiltration.

    • Flow Cytometry: Prepare single-cell suspensions from the ear tissue and draining lymph nodes to analyze the infiltration of different leukocyte subsets (e.g., T cells, eosinophils, neutrophils).

    • Cytokine Analysis: Measure the expression of key cytokines (e.g., TSLP, IL-4, IL-33) in the ear tissue.

Expected Outcomes and Interpretation

  • In Vitro: A dose-dependent inhibition of leukocyte adhesion to activated endothelial cells by this compound would provide direct evidence of its mechanism of action at the cellular level.

  • In Vivo: A significant reduction in clinical scores, ear thickness, epidermal hyperplasia, and inflammatory cell infiltration in this compound-treated mice compared to vehicle-treated controls would indicate its therapeutic potential for atopic dermatitis. A decrease in serum IgE levels and Th2-associated cytokines would further support its efficacy in modulating the immune response in AD.

Conclusion

The experimental setups described provide a robust framework for the preclinical evaluation of this compound in atopic dermatitis. By utilizing a combination of in vitro and in vivo models, researchers can thoroughly investigate the mechanism of action and therapeutic efficacy of this pan-selectin antagonist, paving the way for potential clinical development for the treatment of atopic dermatitis.

References

Troubleshooting & Optimization

Technical Support Center: In Vivo Delivery of Pan-Selectin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pan-selectin inhibitors in in vivo experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the in vivo administration and evaluation of pan-selectin inhibitors.

Problem Potential Cause Recommended Solution
Lack of Efficacy (No or low inhibition of leukocyte rolling/adhesion) Inadequate Dosing: The administered dose may be too low to achieve therapeutic concentrations at the target site.- Perform a dose-response study to determine the optimal dose. - Consult literature for effective dose ranges of the specific inhibitor or similar compounds.[1][2]
Poor Pharmacokinetics: The inhibitor may have a short half-life, rapid clearance, or poor bioavailability.[3][4]- Analyze the pharmacokinetic profile of the inhibitor (e.g., plasma concentration over time). - Consider alternative formulations (e.g., encapsulation in liposomes or nanoparticles) to improve stability and circulation time.[3] - Adjust the dosing regimen (e.g., more frequent administration or continuous infusion).
Metabolic Instability: The inhibitor may be rapidly metabolized in vivo.[3]- Assess the metabolic stability of the compound using in vitro assays (e.g., liver microsomes). - If instability is confirmed, consider chemical modification of the inhibitor to block metabolic sites.
Predominant effect on a specific selectin: Some pan-selectin inhibitors may show a more potent effect on one selectin over others in an in vivo setting. For example, GMI-1070 acts largely as an E-selectin antagonist in vivo.[3]- Characterize the in vivo selectivity profile of your inhibitor. - Choose an inhibitor with a profile that best suits your experimental model and therapeutic goal.
Off-Target Effects Observed Lack of Specificity: The inhibitor may be interacting with other molecules besides selectins.[4]- Perform in vitro binding assays against a panel of related and unrelated targets to assess specificity. - If off-target effects are significant, consider redesigning the inhibitor to improve its selectivity.
High Local Concentrations: Even with high specificity, very high local concentrations of the inhibitor could lead to non-specific interactions.- Re-evaluate the dosing and administration route to avoid high local concentrations. - Consider targeted delivery systems to concentrate the inhibitor at the site of inflammation.
Variability in Experimental Results Inconsistent Formulation: The inhibitor may not be fully solubilized or may precipitate upon injection.- Ensure the inhibitor is completely dissolved in a suitable vehicle. - Check the stability of the formulation over the duration of the experiment. - Prepare fresh formulations for each experiment if stability is a concern.
Animal Model Variability: Differences in animal age, sex, or disease severity can influence the outcome.- Standardize the animal model as much as possible. - Use a sufficient number of animals per group to account for biological variability.
Timing of Administration: The therapeutic window for selectin inhibition can be narrow.- Optimize the timing of inhibitor administration relative to the inflammatory stimulus in your model.[5]

Frequently Asked Questions (FAQs)

1. What are the key challenges in the in vivo delivery of pan-selectin inhibitors?

The primary challenges include achieving adequate drug exposure at the target site due to poor pharmacokinetic properties like rapid clearance and metabolic instability.[3][4] Other significant hurdles are ensuring high specificity to avoid off-target effects and overcoming the functional redundancy of the three selectin types (E, P, and L-selectin).[6]

2. How can I improve the in vivo stability and half-life of my pan-selectin inhibitor?

Strategies to enhance stability and half-life include:

  • Chemical Modification: Modifying the chemical structure to reduce susceptibility to metabolic enzymes.

  • Formulation Strategies: Encapsulating the inhibitor in delivery systems like liposomes or nanoparticles can protect it from degradation and clearance.

  • PEGylation: Attaching polyethylene glycol (PEG) chains to the inhibitor can increase its hydrodynamic size and reduce renal clearance.

3. What are the common off-target effects of pan-selectin inhibitors and how can they be minimized?

Off-target effects can vary depending on the inhibitor's structure. They can range from mild, unintended biological effects to toxicity. To minimize these:

  • Rational Drug Design: Design inhibitors with high specificity for the carbohydrate recognition domains of selectins.[3]

  • Thorough In Vitro Screening: Screen the inhibitor against a broad panel of receptors and enzymes to identify potential off-target interactions early in development.

  • Targeted Delivery: Utilize delivery systems that specifically target inflamed endothelium to concentrate the inhibitor at the site of action and reduce systemic exposure.

4. How do I choose the right animal model for my in vivo studies?

The choice of animal model depends on the disease being studied. For inflammatory conditions, common models include:

  • Sickle Cell Disease Models: Transgenic mice expressing human sickle hemoglobin are used to study vaso-occlusive crises.[1][3][7]

  • Ischemia-Reperfusion Injury Models: These models in various organs (e.g., heart, kidney, liver) are used to study the role of selectins in reperfusion injury.

  • Peritonitis Models: Induction of peritonitis with agents like thioglycollate allows for the study of leukocyte recruitment to the peritoneal cavity.[8]

5. What are the key parameters to measure to assess the in vivo efficacy of a pan-selectin inhibitor?

Efficacy can be assessed by measuring:

  • Leukocyte Rolling and Adhesion: Intravital microscopy is the gold standard for directly observing and quantifying the effect of the inhibitor on leukocyte-endothelial interactions in real-time.[3][5]

  • Inflammatory Markers: Measuring levels of inflammatory cytokines and chemokines in plasma or tissue.

  • Cell Infiltration: Quantifying the number of inflammatory cells (e.g., neutrophils, macrophages) in the target tissue using histology or flow cytometry.[9]

  • Pathophysiological Readouts: Assessing clinical or pathological endpoints relevant to the disease model, such as infarct size in ischemia-reperfusion models or survival in severe inflammatory models.[1]

Quantitative Data Summary

Table 1: In Vitro and In Vivo Efficacy of Select Pan-Selectin Inhibitors

InhibitorTarget(s)In Vitro IC50In Vivo ModelDoseKey In Vivo FindingReference
GMI-1070 (Rivipansel) Pan-selectin (predominantly E-selectin)E-selectin: 3.4 µMSickle Cell Mice (TNF-α induced vaso-occlusion)20 mg/kgSignificantly increased microcirculatory blood flow.[1][3]
Inclacumab P-selectinPLA Inhibition: 740 ng/mL; Soluble P-selectin occupancy: 4600 ng/mLHealthy Human Subjects0.03-20 mg/kgDose-dependent inhibition of platelet-leukocyte aggregates (PLA).[10]
Bimosiamose Pan-selectin-Psoriasis Xenograft Model (Mice)-Reduced disease severity and development of psoriatic plaques.[11]
KF38789 P-selectin1.97 µMMurine Peritonitis1 mg/kgSignificantly inhibited leukocyte accumulation.[8]

Table 2: Pharmacokinetic Parameters of Inclacumab in Healthy Subjects

DoseCmax (µg/mL)Terminal Half-life (days)
20 mg/kg40213 - 17
40 mg/kg97013 - 17

Data from a Phase 1 study in healthy participants.[2][12]

Experimental Protocols

Protocol 1: Intravital Microscopy for Assessing Leukocyte Rolling and Adhesion in a Mouse Model of Sickle Cell Disease

This protocol is adapted from studies on the pan-selectin inhibitor GMI-1070.[3]

1. Animal Preparation:

  • Anesthetize sickle cell disease (SCD) mice (e.g., Berkeley strain) with a suitable anesthetic (e.g., ketamine/xylazine cocktail).
  • Cannulate the carotid artery for inhibitor administration and the jugular vein for fluorescent dye injection.
  • Exteriorize the cremaster muscle for microscopic observation.

2. Induction of Inflammation:

  • Inject murine tumor necrosis factor-alpha (TNF-α) intraperitoneally to induce an inflammatory response and upregulate selectin expression on the endothelium.

3. Inhibitor Administration:

  • Administer the pan-selectin inhibitor (e.g., GMI-1070 at 20 mg/kg) or vehicle control via the carotid artery cannula at a predetermined time point relative to the TNF-α injection.

4. Visualization and Data Acquisition:

  • Administer a fluorescently labeled anti-leukocyte antibody (e.g., anti-Gr-1) or a fluorescent dye like rhodamine 6G via the jugular vein to visualize leukocytes.
  • Using an intravital microscope equipped with a fluorescent light source and a high-speed camera, record videos of post-capillary venules in the cremaster muscle.
  • Record for a set period (e.g., 2 minutes per venule) in multiple venules per animal.

5. Data Analysis:

  • Offline, analyze the recorded videos to quantify:
  • Leukocyte Rolling Flux: The number of rolling leukocytes passing a defined line per minute.
  • Leukocyte Rolling Velocity: The average speed of the rolling leukocytes.
  • Number of Adherent Leukocytes: The number of leukocytes that remain stationary for at least 30 seconds within a defined vessel segment.

Protocol 2: In Vitro Flow Chamber Assay for Selectin-Mediated Cell Adhesion

This protocol is a common in vitro method to assess the efficacy of selectin inhibitors.[3][4]

1. Cell Culture and Endothelial Activation:

  • Culture human umbilical vein endothelial cells (HUVECs) to confluence on tissue culture dishes.
  • To induce E-selectin expression, stimulate HUVECs with TNF-α (e.g., 30 U/mL) for 3-4 hours.
  • To induce P-selectin expression, stimulate HUVECs with a combination of IL-4 and histamine.

2. Leukocyte Isolation:

  • Isolate polymorphonuclear leukocytes (PMNs) from fresh human blood using density gradient centrifugation.

3. Flow Chamber Assembly and Experiment:

  • Assemble a parallel plate flow chamber, placing the dish with the activated HUVEC monolayer inside.
  • Perfuse the chamber with a suspension of PMNs (e.g., 10^6 cells/mL) in the presence of various concentrations of the pan-selectin inhibitor or vehicle control.
  • Maintain a constant shear stress (e.g., 0.9 dynes/cm²) to mimic physiological blood flow.

4. Data Acquisition and Analysis:

  • Record videos of the cell interactions using a microscope and a digital camera.
  • Quantify the number of rolling and firmly adherent PMNs per field of view.
  • Calculate the IC50 value of the inhibitor for blocking cell adhesion.

Visualizations

Selectin_Mediated_Leukocyte_Adhesion Leukocyte Leukocyte Tethering Initial Tethering & Rolling Leukocyte->Tethering L-selectin PSGL-1 EndothelialCell Activated Endothelial Cell EndothelialCell->Tethering E-selectin P-selectin Activation Leukocyte Activation Tethering->Activation Chemokine Signaling Arrest Firm Adhesion (Arrest) Activation->Arrest Integrin Activation Transmigration Transendothelial Migration Arrest->Transmigration Inhibitor Pan-Selectin Inhibitor Inhibitor->Tethering

Caption: The leukocyte adhesion cascade and the site of action for pan-selectin inhibitors.

Experimental_Workflow_Inhibitor_Testing cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation FlowChamber Flow Chamber Assay AnimalModel Disease Animal Model Selection FlowChamber->AnimalModel BindingAssay Binding Affinity Assay BindingAssay->FlowChamber MetabolicStability Metabolic Stability Assay MetabolicStability->AnimalModel DoseResponse Dose-Response Study AnimalModel->DoseResponse IntravitalMicroscopy Intravital Microscopy DoseResponse->IntravitalMicroscopy PK_PD Pharmacokinetics/ Pharmacodynamics DoseResponse->PK_PD

Caption: A logical workflow for the preclinical evaluation of pan-selectin inhibitors.

Troubleshooting_Logic Efficacy Lack of In Vivo Efficacy? Dose Dose Optimized? Efficacy->Dose Yes Success Expected Efficacy Efficacy->Success No PK Favorable PK Profile? Dose->PK Yes OptimizeDose Perform Dose-Response Study Dose->OptimizeDose No Formulation Stable Formulation? PK->Formulation Yes AssessPK Characterize PK/Metabolism PK->AssessPK No Formulation->Success Yes Redesign Consider Inhibitor Redesign/ New Formulation Formulation->Redesign No OptimizeDose->Dose OptimizeFormulation Improve Formulation Stability OptimizeFormulation->Formulation AssessPK->Redesign

Caption: A decision tree for troubleshooting lack of efficacy in in vivo experiments.

References

Troubleshooting inconsistent results in Bimosiamose experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bimosiamose (TBC-1269), a pan-selectin antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as TBC-1269, is a synthetic, non-oligosaccharide pan-selectin antagonist.[1] It functions by inhibiting the initial rolling and tethering of leukocytes to the vascular endothelium, a critical step in the inflammatory cascade.[2] This is achieved by blocking the action of E-selectin, P-selectin, and L-selectin, which are cell adhesion molecules that mediate the interaction between leukocytes and endothelial cells.[1][2]

Q2: What are the reported IC50 values for this compound against different selectins?

A2: this compound exhibits varying inhibitory concentrations for the different selectins. The reported half-maximal inhibitory concentrations (IC50) are:

  • E-selectin: 88 µM[1]

  • P-selectin: 20 µM[1]

  • L-selectin: 86 µM[1]

Q3: How should this compound be stored for optimal stability?

A3: For long-term stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. If prepared as a stock solution in a solvent, it is recommended to store it at -80°C for up to 2 years or at -20°C for up to 1 year.[1]

Q4: What are the recommended solvents for dissolving this compound?

A4: this compound is soluble in Dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL (115.89 mM), which may require sonication. It is also soluble in 0.1 M NaOH at 25 mg/mL (28.97 mM) with sonication and pH adjustment to 10. For in vivo experiments, a common vehicle is a mixture of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.[3]

Q5: I am observing lower than expected efficacy in my cell-based assays. What could be the reason?

A5: Several factors could contribute to this. Refer to the "Troubleshooting Inconsistent Results" section below for a detailed guide. Common reasons include suboptimal cell health, incorrect this compound concentration, or issues with the assay setup itself.

Q6: Are there any known cell-type-specific differences in the efficacy of this compound?

A6: Yes, studies have shown that the effectiveness of this compound (TBC1269) can vary between different leukocyte populations. For instance, eosinophil adhesion to P-selectin was found to be more resistant to inhibition by this compound compared to neutrophil adhesion.[4] This could be due to differences in the expression levels and binding affinities of P-selectin glycoprotein ligand-1 (PSGL-1) on these cells.[4]

Troubleshooting Inconsistent Results

This guide provides a systematic approach to troubleshooting common issues encountered during this compound experiments.

Logical Troubleshooting Flow

TroubleshootingFlow start Inconsistent or Unexpected Results check_compound Verify this compound Integrity (Storage, Handling, Solubility) start->check_compound check_compound->start Issue Found check_cells Assess Cell Health and Culture Conditions (Viability, Passage Number, Contamination) check_compound->check_cells Compound OK check_cells->start Issue Found check_protocol Review Experimental Protocol (Concentrations, Incubation Times, Reagents) check_cells->check_protocol Cells Healthy check_protocol->start Issue Found check_assay Evaluate Assay-Specific Parameters (Plate Coating, Washing Steps, Detection Method) check_protocol->check_assay Protocol Correct check_assay->start Issue Found analyze_data Re-analyze Data and Statistical Methods check_assay->analyze_data Assay Validated analyze_data->start Issue Found solution Problem Resolved analyze_data->solution Data Interpretation Correct Adhesion_Assay_Workflow start Start plate_coating Coat plate with selectin or endothelial cells start->plate_coating cell_prep Prepare leukocyte suspension plate_coating->cell_prep treatment Pre-incubate leukocytes with this compound or vehicle cell_prep->treatment incubation Add treated cells to coated plate and incubate (e.g., 30-90 min) treatment->incubation washing Gently wash to remove non-adherent cells incubation->washing quantification Quantify adherent cells (e.g., staining, fluorescence) washing->quantification analysis Analyze data and compare treatment groups quantification->analysis end End analysis->end

References

Technical Support Center: Optimizing Bimosiamose Delivery with Breath-Actuated Nebulizers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective delivery of Bimosiamose using breath-actuated nebulizers (BANs). The following troubleshooting guides and FAQs address common issues encountered during experimental setups.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A: this compound (formerly TBC-1269) is a synthetic, small-molecule pan-selectin antagonist.[1][2] It exhibits anti-inflammatory effects by blocking E-selectin, P-selectin, and L-selectin, which are cell adhesion molecules crucial for the initial stages of inflammation.[1][2] Specifically, this compound inhibits the "tethering and rolling" of leukocytes (white blood cells) on the vascular endothelium, preventing them from migrating to sites of inflammation.[1][3] This mechanism has been studied in inflammatory conditions such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[2][3][4]

Bimosiamose_Mechanism cluster_0 Blood Vessel Lumen cluster_1 Inflamed Tissue Leukocyte Leukocyte Rolling Leukocyte Tethering & Rolling Endothelium Endothelial Cell Selectins Selectin Expression (E, P, L-Selectin) Endothelium->Selectins induces Inflammation Inflammation Site Stimulus Inflammatory Stimulus Stimulus->Endothelium activates This compound This compound This compound->Selectins INHIBITS Selectins->Rolling mediates Adhesion Firm Adhesion & Transmigration Rolling->Adhesion leads to Adhesion->Inflammation causes

Caption: this compound inhibits selectin expression, blocking leukocyte rolling.

Q2: Why use a breath-actuated nebulizer (BAN) for this compound delivery?

A: Breath-actuated nebulizers offer significant advantages over continuous-output models, particularly in a research setting. BANs generate aerosol only during inhalation, which can increase the inhaled drug dose by three to four times and minimize the waste of valuable compounds like this compound.[5] This precision is crucial for dose-ranging studies and ensuring consistent delivery.[6] Clinical trials involving inhaled this compound have successfully used breath-actuated devices like the Akita2 Apixneb™ to ensure targeted and efficient airway delivery.[4][7]

Q3: What are the key parameters for preparing this compound for nebulization?

A: Based on clinical trial protocols, this compound disodium is typically prepared as an aqueous solution.[8] A common approach involves diluting the stock solution with 0.9% sodium chloride to a final volume suitable for the nebulizer, often around 4 mL.[8] It is critical to ensure the drug is fully dissolved and the solution is free of particulates before loading it into the nebulizer reservoir.

Q4: What is a typical starting dose and administration time based on clinical studies?

A: Dosing can vary significantly based on the experimental model. In human studies, single doses have ranged from 2–140 mg.[8] For multi-dose studies in COPD patients, a common regimen was 10 mg of this compound inhaled twice daily.[4][9] A typical administration involves nebulizing a 4 mL solution over approximately 15 minutes.[8] However, the optimal dose and time should be determined empirically for your specific experimental setup.

Section 2: Troubleshooting Guide

Q: My nebulizer is not producing any mist, or the mist is very weak. What should I check?

A: This is a common issue that can often be resolved by checking the following points:

  • Clogged Nozzle: Medication, especially if not properly diluted, can crystallize and block the nozzle.[10][11] Disassemble the nebulizer cup and clean the components as per the manufacturer's instructions. Soaking the nozzle in warm water is often effective.[11]

  • Incorrect Assembly: Ensure all parts of the nebulizer cup, including the baffle, are correctly and securely assembled. An improper seal can prevent aerosol generation.

  • Air Filter: A dirty or clogged air filter on the compressor unit can restrict airflow, leading to low or no mist output. Check the filter and replace it if it appears discolored.[11]

  • Tubing and Connections: Confirm that the tubing is firmly connected to both the compressor and the nebulizer cup. Check for any kinks, splits, or leaks in the tubing.[11]

  • Compressor Function: Verify that the compressor is plugged in and turned on. If it doesn't make its usual sound, there may be an issue with the power source or the unit itself.[12]

Troubleshooting_Flow Start No / Low Mist Output Check_Power Is compressor on & tubing connected? Start->Check_Power Check_Assembly Is nebulizer cup assembled correctly? Check_Power->Check_Assembly Yes Fix_Power Connect power/tubing. Check_Power->Fix_Power No Check_Nozzle Is the nozzle clean and unobstructed? Check_Assembly->Check_Nozzle Yes Fix_Assembly Re-assemble cup. Check_Assembly->Fix_Assembly No Check_Filter Is the compressor air filter clean? Check_Nozzle->Check_Filter Yes Fix_Nozzle Clean nozzle & parts per protocol. Check_Nozzle->Fix_Nozzle No Fix_Filter Replace filter. Check_Filter->Fix_Filter No End_OK Nebulizer should function correctly. Check_Filter->End_OK Yes Fix_Power->Check_Power Fix_Assembly->Check_Assembly Fix_Nozzle->Check_Nozzle Fix_Filter->Check_Filter

Caption: Troubleshooting logic for no or low aerosol mist output.

Q: The aerosol output is inconsistent and seems to be sputtering. What could be the cause?

A: Inconsistent output is often related to the fluid dynamics within the nebulizer cup.

  • Device Orientation: Most jet nebulizers must be kept in a relatively upright position to function correctly.[13] Tilting the device more than 20-30 degrees can cause the solution to pool away from the nozzle, leading to sputtering.[13]

  • Fill Volume: An insufficient volume of medication (e.g., too close to the device's residual or "dead" volume) can lead to inefficient and inconsistent aerosolization.[14] The optimal fill volume is typically between 2 and 5 mL.[14]

  • Formulation Issues: Check your this compound solution for any signs of precipitation or crystallization, which can cause intermittent clogging. Ensure the diluent is compatible and the drug is fully in solution.

Q: The nebulization is taking much longer than expected. How can I resolve this?

A: Extended treatment times can compromise experiments and subject comfort.

  • Gas Flow Rate: Every nebulizer is designed to operate at a specific gas flow and pressure.[14] Using a flow rate that is too low will reduce the rate of aerosolization and significantly lengthen the treatment time. Consult the nebulizer's specifications and ensure your gas source is set correctly.

  • High Fill Volume: While a minimum volume is necessary, overfilling the nebulizer cup will proportionally increase the total time required for nebulization.[14]

  • Partial Clog: A partial clog in the nozzle can reduce output efficiency and increase the time needed to deliver the full dose. A thorough cleaning is recommended.[15]

Section 3: Data & Protocols

Data Presentation

Table 1: Summary of this compound Nebulization Parameters from Human Clinical Studies

Study PopulationThis compound DoseFormulation / DiluentNebulizer UsedAdministration TimeCitation(s)
Healthy Males2-140 mg (single dose)Aqueous solution with 0.9% NaClPari LC Star~15 min[8]
Healthy Males8-70 mg (twice daily)Aqueous solution with 0.9% NaClPari LC Star~15 min[8]
COPD Patients10 mg (twice daily)Not specifiedAkita2 Apixneb™ (BAN)Not specified[4][9]
Healthy Subjects (Ozone Challenge)10 mg (twice daily)Not specifiedAKITA2 APIXNEB® (BAN)Not specified[7]
Mild Asthmatics70 mg (twice daily)Not specifiedNot specifiedNot specified[3]

Table 2: Key Breath-Actuated Nebulizer Optimization Factors

FactorRecommendationRationale / ImpactCitation(s)
Gas Flow & Pressure Match manufacturer specifications.Crucial for generating the correct particle size and ensuring efficient, timely drug delivery.[14]
Fill Volume 2 - 5 mL.Too little volume leads to inefficiency (waste); too much increases treatment time.[14]
Breathing Pattern Normal tidal breathing with occasional deep inhalations.The subject's breathing pattern directly influences nebulizer output and drug deposition.[8][14]
Device Interface Mouthpiece is generally preferred over a face mask.Bypasses nasal filtration, leading to more efficient lung deposition.[14]
Device Cleaning Clean after every use; sterilize weekly.Prevents medication crystallization, clogs, and bacterial contamination.[11][15]
Experimental Protocols

Protocol 1: General Protocol for this compound Solution Preparation and Nebulization

  • Preparation: Bring the this compound stock solution and 0.9% sodium chloride diluent to room temperature.

  • Dilution: In a sterile container, calculate and dilute the required amount of this compound stock with 0.9% NaCl to achieve the target concentration in a final volume of 4 mL.

  • Mixing: Gently mix the solution to ensure homogeneity. Visually inspect for any precipitates or particulates. Do not use if the solution is not clear.

  • Loading: Carefully transfer the 4 mL of prepared this compound solution into the nebulizer medication cup.

  • Assembly: Securely assemble the nebulizer cup, ensuring the baffle and cap are correctly in place according to the manufacturer's guide.

  • Connection: Connect the nebulizer to the compressor tubing and the appropriate interface (mouthpiece or mask).

  • Administration: Set the compressor to the manufacturer-specified flow rate. Instruct the subject to breathe normally through the mouthpiece. The process should take approximately 15 minutes.[8]

  • Monitoring: Monitor the nebulizer for consistent aerosol output until the device begins to "sputter," indicating the reservoir is nearly empty.

Protocol 2: Standard Nebulizer Cleaning and Maintenance

  • After Every Use:

    • Disassemble the nebulizer parts (cup, baffle, mouthpiece/mask).

    • Rinse all parts thoroughly with warm water for at least 30 seconds.[15] Do NOT wash the tubing or compressor.

    • Shake off excess water.

    • Allow all parts to air dry completely on a clean, lint-free cloth before storage.[11][15]

  • Once Weekly (Sterilization):

    • After cleaning as above, soak the disassembled nebulizer parts (except tubing and mask) in a solution of one part distilled white vinegar and three parts hot water for one hour.[15]

    • Rinse all parts thoroughly under warm running water.

    • Allow parts to air dry completely before reassembly.

    • Wipe the exterior of the compressor and tubing with a clean, damp cloth.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_post Post-Experiment Phase A1 Prepare this compound Stock Solution A2 Dilute with 0.9% NaCl to Final Volume (e.g., 4mL) A1->A2 A3 Load Solution into Nebulizer Cup A2->A3 B1 Assemble Nebulizer & Connect to Compressor A3->B1 B2 Set Correct Gas Flow Rate B1->B2 B3 Administer Aerosol (~15 min) B2->B3 B4 Monitor for Consistent Mist Output B3->B4 C1 Disassemble Nebulizer B4->C1 C2 Clean all Parts per 'After Every Use' Protocol C1->C2 C3 Air Dry and Store in Clean Location C2->C3

Caption: A standard experimental workflow for this compound nebulization.

References

Validation & Comparative

Validating the anti-inflammatory effects of Bimosiamose in vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of Bimosiamose, a pan-selectin antagonist, against other alternatives, supported by experimental data. This compound has shown promise in mitigating inflammatory responses in various preclinical and clinical models by targeting the selectin-mediated adhesion and recruitment of leukocytes to inflammatory sites.

Mechanism of Action: Pan-Selectin Inhibition

This compound is a synthetic, non-oligosaccharide pan-selectin antagonist. It competitively inhibits E-selectin, P-selectin, and L-selectin, which are crucial adhesion molecules in the inflammatory cascade. By blocking these selectins, this compound effectively disrupts the initial tethering and rolling of leukocytes on the vascular endothelium, a critical step in their extravasation to inflamed tissues.[1]

Selectin_Mediated_Inflammation_Pathway cluster_blood_vessel Blood Vessel Lumen cluster_tissue Inflamed Tissue Leukocyte Leukocyte Selectins Selectin Adhesion Leukocyte->Selectins L-selectin mediated tethering & rolling Endothelial_Cell Endothelial Cell Endothelial_Cell->Selectins Upregulation of E-selectin & P-selectin Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines) Inflammatory_Stimuli->Endothelial_Cell Activation Tissue_Damage Tissue_Damage Integrin_Activation Integrin_Activation Selectins->Integrin_Activation Leukocyte Activation This compound This compound This compound->Selectins Inhibition Firm_Adhesion Firm_Adhesion Integrin_Activation->Firm_Adhesion Conformational Change Transendothelial_Migration Transendothelial_Migration Firm_Adhesion->Transendothelial_Migration Diapedesis Transendothelial_Migration->Tissue_Damage Inflammatory Response

Figure 1: this compound inhibits the selectin-mediated inflammatory cascade.

Comparative Efficacy in In Vivo Models

This section summarizes the performance of this compound in key in vivo inflammation models and provides a comparison with placebo and other anti-inflammatory agents where data is available.

Ozone-Induced Airway Inflammation (Human Clinical Trial)

Ozone exposure is a well-established model for inducing acute airway inflammation, characterized by a neutrophilic influx.

Experimental Data Summary

Treatment GroupNChange in Sputum NeutrophilsChange in Sputum IL-8Change in Sputum MMP-9Reference
This compound (10 mg bid, inhaled) 18↓ 40% (p=0.068) vs. Placebo↓ 35% (p=0.004) vs. Placebo↓ 46% (p=0.022) vs. Placebo[2]
Placebo 18BaselineBaselineBaseline[2]

Key Findings: In a randomized, double-blind, placebo-controlled crossover study, inhaled this compound demonstrated favorable anti-inflammatory effects by reducing key inflammatory mediators in an ozone-induced airway inflammation model in healthy volunteers.[2]

Chronic Obstructive Pulmonary Disease (COPD) (Human Clinical Trial)

COPD is a chronic inflammatory lung disease. This study evaluated the effect of this compound on airway inflammation in COPD patients.

Experimental Data Summary

Treatment GroupNChange in Sputum Neutrophils (x10⁶ cells/mL)Change in Sputum Macrophages (x10⁶ cells/mL)Change in Sputum IL-8 (ng/mL)Reference
This compound (10 mg bid, inhaled) 77-0.368 (p=0.313) vs. Placebo-0.200 (p=0.012) vs. Placebo-9.49 (p=0.008) vs. Placebo[3]
Placebo 77BaselineBaselineBaseline[3]

Key Findings: In patients with COPD, inhaled this compound for 28 days was well-tolerated and led to a significant attenuation of airway inflammation, as evidenced by the reduction in sputum macrophages and IL-8 concentrations.[3]

Hepatic Ischemia-Reperfusion Injury (Rat Preclinical Model)

Ischemia-reperfusion (I/R) injury is a significant cause of tissue damage in various clinical settings, characterized by a robust inflammatory response.

Experimental Data Summary

Treatment GroupDoseSurvival RateReduction in Neutrophil MigrationReference
This compound 25 mg/kg, IV70%81%[1]
Control (Saline) -Not specified, but significantly lowerBaseline[1]

Key Findings: Intravenous administration of this compound 15 minutes before reperfusion in a rat model of hepatic I/R injury significantly increased survival, markedly decreased liver enzyme levels, and substantially ameliorated neutrophil migration.[1]

Comparison with Dexamethasone

Direct comparative studies between this compound and the corticosteroid Dexamethasone in the same in vivo models are limited. However, data from separate studies in similar models of airway inflammation are presented below for a qualitative comparison.

Dexamethasone in a Mouse Model of Allergic Asthma

Treatment GroupKey EffectsReference
Dexamethasone Significantly reduced airway hyperresponsiveness, decreased eosinophils and neutrophils in BALF, and suppressed NLRP3 inflammasome activation.[4][4]

Note: While both this compound and Dexamethasone show efficacy in reducing airway inflammation, their mechanisms of action are distinct. Dexamethasone has broad anti-inflammatory effects, while this compound specifically targets the initial step of leukocyte recruitment. The choice between these agents would depend on the specific inflammatory condition and desired therapeutic strategy.

Experimental Protocols

Ozone-Induced Airway Inflammation in Healthy Volunteers

Ozone_Inflammation_Protocol Screening Screening Randomization Randomization Screening->Randomization 18 Subjects Treatment_Period_1 Treatment_Period_1 Randomization->Treatment_Period_1 Crossover Design Ozone_Challenge Ozone Exposure (250 ppb for 3h with exercise) Treatment_Period_1->Ozone_Challenge 4 days of this compound (10 mg bid, inhaled) or Placebo Sputum_Induction Sputum_Induction Ozone_Challenge->Sputum_Induction 3h post-challenge Washout Washout Sputum_Induction->Washout Analysis of cellular and non-cellular components Treatment_Period_2 Treatment_Period_2 Washout->Treatment_Period_2 Ozone_Challenge_2 Ozone Exposure (250 ppb for 3h with exercise) Treatment_Period_2->Ozone_Challenge_2 4 days of alternate treatment Sputum_Induction_2 Sputum_Induction_2 Ozone_Challenge_2->Sputum_Induction_2 3h post-challenge Final_Analysis Final_Analysis Sputum_Induction_2->Final_Analysis

Figure 2: Workflow for the ozone-induced airway inflammation clinical trial.

Protocol Details:

  • Study Design: A double-blind, placebo-controlled, randomized, cross-over study.[2]

  • Subjects: 18 healthy volunteers.[2]

  • Treatment: Inhalation of this compound (10 mg twice daily) or placebo for 4 days.[2]

  • Inflammation Induction: Inhalation of ozone (250 ppb) for 3 hours with intermittent exercise.[2]

  • Sample Collection: Induced sputum was collected 3 hours post-ozone challenge.[2]

  • Analysis: Sputum was analyzed for cellular (neutrophils) and non-cellular (interleukin-8, matrix-metalloproteinase-9) composition.[2]

Rat Model of Hepatic Ischemia-Reperfusion Injury

Ischemia_Reperfusion_Protocol Animal_Preparation Sprague-Dawley Rats Anesthesia Anesthesia Laparotomy Laparotomy Anesthesia->Laparotomy Ischemia 60 minutes of Ischemia Laparotomy->Ischemia Occlusion of hepatic artery and portal vein to 70% of liver Treatment_Administration This compound (25 mg/kg, IV) 15 min before reperfusion Ischemia->Treatment_Administration Reperfusion Reperfusion Treatment_Administration->Reperfusion Removal of clamps Sample_Collection Sample_Collection Reperfusion->Sample_Collection 6 hours post-reperfusion Analysis Analysis Sample_Collection->Analysis

Figure 3: Workflow for the rat hepatic ischemia-reperfusion injury model.

Protocol Details:

  • Animal Model: Sprague-Dawley rats.[1]

  • Ischemia Induction: A model of 70% partial hepatic ischemia is induced by clamping the hepatic artery and portal vein supplying the left and median liver lobes for 60 minutes.[5]

  • Treatment: this compound (25 mg/kg) is administered intravenously 15 minutes before the start of reperfusion.[1]

  • Reperfusion: The clamps are removed to allow blood flow to return to the ischemic lobes.

  • Sample Collection and Analysis: Blood and liver tissues are collected at various time points (e.g., 6 hours) after reperfusion to measure liver enzymes (ALT, AST), myeloperoxidase (MPO) activity (as a marker of neutrophil infiltration), and for histological examination.[1][5]

Conclusion

The available in vivo data robustly supports the anti-inflammatory effects of this compound. Its targeted mechanism of inhibiting selectin-mediated leukocyte adhesion translates to significant reductions in inflammatory cell infiltration and key inflammatory markers in both preclinical and clinical settings. While direct comparative data against other anti-inflammatory agents like corticosteroids is limited, this compound's specific mechanism of action presents a compelling alternative, particularly in conditions where early leukocyte recruitment is a key pathological driver. Further head-to-head comparative studies would be invaluable to precisely position this compound within the therapeutic landscape of anti-inflammatory agents.

References

A Comparative Analysis of Bimosiamose and Specific E-selectin Inhibitors in Modulating Inflammatory and Oncologic Processes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pan-selectin antagonist, bimosiamose, and specific E-selectin inhibitors, with a focus on their efficacy, mechanisms of action, and supporting experimental data. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting selectin-mediated cell adhesion.

Introduction to Selectin-Mediated Adhesion

Selectins are a family of cell adhesion molecules that play a crucial role in the initial stages of leukocyte trafficking to sites of inflammation and in the homing of cancer cells to specific tissues. This family consists of E-selectin (expressed on endothelial cells), P-selectin (expressed on endothelial cells and platelets), and L-selectin (expressed on leukocytes). The interaction of these selectins with their carbohydrate ligands on target cells mediates the tethering and rolling of cells along the vascular endothelium, a prerequisite for firm adhesion and transmigration.

This compound is a pan-selectin antagonist, meaning it inhibits the function of E-selectin, P-selectin, and L-selectin. In contrast, specific E-selectin inhibitors , such as uproleselan and GMI-1687, are designed to block only the activity of E-selectin. This difference in selectivity forms the basis of their distinct therapeutic profiles and potential applications.

General Mechanism of Selectin-Mediated Leukocyte Extravasation cluster_selectins Selectin Family Leukocyte Leukocyte in Blood Flow Tethering Tethering & Rolling Leukocyte->Tethering Selectin-Ligand Interaction Endothelium Activated Endothelium Endothelium->Tethering Activation Chemokine-Mediated Activation Tethering->Activation E-selectin E-selectin Tethering->E-selectin P-selectin P-selectin Tethering->P-selectin L-selectin L-selectin Tethering->L-selectin Arrest Firm Adhesion (Integrin-Mediated) Activation->Arrest Transmigration Diapedesis/ Transmigration Arrest->Transmigration

A diagram illustrating the sequential steps of leukocyte extravasation.

This compound: A Pan-Selectin Antagonist

This compound (TBC-1269) is a synthetic, small-molecule pan-selectin antagonist.[1][2][3] Its ability to block all three selectins gives it a broad anti-inflammatory potential.

Efficacy Data

The efficacy of this compound has been evaluated in several clinical trials for inflammatory conditions.

IndicationStudy PopulationTreatmentKey FindingsReference
Ozone-Induced Airway Inflammation 18 healthy volunteersInhaled this compound (10 mg bid) for 4 days- 40% reduction in sputum neutrophils (p=0.068)- 35% reduction in sputum IL-8 (p=0.004)- 46% reduction in sputum MMP-9 (p=0.022)[4]
Mild Allergic Asthma 12 male subjectsInhaled this compound (70 mg bid) for 3.5 days- 50.2% attenuation of the maximum late asthmatic reaction (LAR) compared to placebo (p=0.045)[3][5]
Chronic Obstructive Pulmonary Disease (COPD) 77 moderate to severe COPD patientsInhaled this compound (10 mg bid) for 28 days- Reduction in absolute numbers of sputum non-squamous cells (-23%), neutrophils (-24%), lymphocytes (-44%), eosinophils (-34%), and macrophages (-49%)- Statistically significant reduction in IL-8 (p=0.009) and macrophages (p=0.012)- Statistically significant improvement in FVC (p=0.036)[6]
Plaque Psoriasis N/AThis compound CreamStudy to determine safety and efficacy[7]
Experimental Human Endotoxemia 16 healthy male volunteers30 mg/kg this compound infusionNo significant effect on LPS-induced coagulation or inflammation[8]
Mechanism of Action

This compound competitively inhibits the binding of selectin ligands to E-selectin, P-selectin, and L-selectin.[1] The reported half-maximal inhibitory concentrations (IC50) are:

  • E-selectin: 88 µM[1]

  • P-selectin: 20 µM[1]

  • L-selectin: 86 µM[1]

By blocking these interactions, this compound impedes the initial tethering and rolling of leukocytes, thereby reducing their recruitment to inflammatory sites.[1]

Specific E-selectin Inhibitors: Uproleselan and GMI-1687

Uproleselan (GMI-1271) and its follow-on compound GMI-1687 are highly specific inhibitors of E-selectin. Their development has primarily focused on oncology, particularly in overcoming chemoresistance in hematologic malignancies.

Efficacy Data

The clinical and preclinical data for these specific E-selectin inhibitors are promising, especially in the context of Acute Myeloid Leukemia (AML).

CompoundStudy TypeModel/PopulationKey FindingsReference
Uproleselan Phase 1/2 Clinical TrialRelapsed/Refractory AML patients- 41% remission rate- Median overall survival of 8.8 months[9][10]
Uproleselan Phase 1/2 Clinical TrialRelapsed/Refractory AML patients- Higher response rate and improved survival in patients with E-selectin ligand expression >10%[11]
Uproleselan PreclinicalMouse models of AML- Enhanced chemotherapy efficacy- Decreased rates of mucositis[9][10]
GMI-1687 PreclinicalIn vitro cell adhesion assay- IC50 of 15 nM for inhibiting sialyl Lea binding to E-selectin (compared to 550 nM for uproleselan)[12]
GMI-1687 PreclinicalIn vitro AML cell detachment assay- 55% detachment of adherent AML cells at 100 nM (compared to 38% for uproleselan at the same concentration)[12]
GMI-1687 PreclinicalMouse model of thrombosis- 92% inhibition of thrombus formation at 0.04 mg/kg (subcutaneous)[12]
Mechanism of Action

Uproleselan and GMI-1687 are glycomimetic molecules that act as competitive inhibitors of E-selectin, preventing its interaction with ligands on cancer cells.[9][13][14] This disruption has a dual effect:

  • It inhibits the adhesion of cancer cells to the endothelium within the bone marrow microenvironment, a process that confers chemoresistance.[9][14][15]

  • It mobilizes cancer cells from the protective bone marrow niche into the peripheral circulation, making them more susceptible to chemotherapy.[14]

Preclinical studies have shown that E-selectin adhesion activates pro-survival signaling pathways in AML cells, including the NF-κB pathway.[15] By blocking this interaction, specific E-selectin inhibitors can dampen these survival signals.

E-selectin Mediated Chemoresistance in AML AML_Cell AML Cell ESL E-selectin Ligand AML_Cell->ESL Endothelial_Cell Bone Marrow Endothelial Cell E_selectin E-selectin Endothelial_Cell->E_selectin Adhesion Adhesion E_selectin->Adhesion ESL->Adhesion NFkB NF-κB Pathway Activation Adhesion->NFkB Chemoresistance Chemoresistance NFkB->Chemoresistance Uproleselan Uproleselan/ GMI-1687 Uproleselan->E_selectin Inhibits

A diagram of the proposed mechanism of E-selectin-mediated chemoresistance.

Experimental Protocols

Ozone-Induced Airway Inflammation Study (this compound)
  • Study Design: A double-blind, placebo-controlled, randomized, cross-over study.[4]

  • Subjects: 18 healthy volunteers.[4]

  • Treatment: Inhalation of this compound (10 mg bid) or placebo for 4 days using a breath-actuated nebulizer.[4]

  • Challenge: Following treatment, subjects inhaled ozone (250 ppb) for 3 hours with intermittent exercise.[4]

  • Endpoint Analysis: Induced sputum was collected 3 hours post-ozone challenge for analysis of cellular and non-cellular composition.[4]

A flowchart of the experimental protocol for the ozone-induced inflammation study.
In Vitro AML Cell Detachment Assay (GMI-1687)

  • Cell Line: KG1a AML cells.[12]

  • Assay Principle: To determine the ability of GMI-1687 to detach AML cells that are adhered to E-selectin.

  • Procedure:

    • Coat wells of a microplate with recombinant human E-selectin.

    • Seed KG1a AML cells into the coated wells and allow them to adhere.

    • Add GMI-1687 or uproleselan at a concentration of 100 nM.

    • Incubate and then quantify the percentage of detached cells.

  • Endpoint: Percentage of detached AML cells.[12]

Comparison and Conclusion

This compound and specific E-selectin inhibitors represent two distinct strategies for targeting selectin-mediated pathologies.

FeatureThis compoundSpecific E-selectin Inhibitors (Uproleselan, GMI-1687)
Target(s) E-, P-, and L-selectinE-selectin only
Primary Therapeutic Area Inflammatory diseases (asthma, COPD)Hematologic malignancies (AML), inflammatory diseases
Potency (vs. E-selectin) Micromolar range (IC50 = 88 µM)Nanomolar to micromolar range (GMI-1687 IC50 = 15 nM)
Key Efficacy Readouts Reduction in inflammatory cell infiltrates, improvement in lung functionIncreased chemotherapy sensitivity, improved remission rates and overall survival
Development Status No reported development since 2011Uproleselan in late-stage clinical trials; GMI-1687 in early clinical development

The broad-spectrum activity of This compound makes it a candidate for various inflammatory conditions where multiple leukocyte types and adhesion pathways are involved. Clinical data has shown its potential to reduce airway inflammation.[4][5][6] However, its development appears to have stalled.[16]

In contrast, the high specificity and potency of specific E-selectin inhibitors like uproleselan and GMI-1687 have led to a focused development path in oncology.[9][14] The mechanism of overcoming E-selectin-mediated chemoresistance is a novel and promising approach in AML therapy.[15] GMI-1687, with its significantly higher potency and potential for subcutaneous administration, represents a next-generation therapeutic that could expand the applications of E-selectin inhibition.[12][17][18]

References

A Head-to-Head In Vitro Comparison of Pan-Selectin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutics targeting inflammatory responses and cell adhesion-mediated pathologies, pan-selectin inhibitors represent a promising class of molecules. By interfering with the binding of all three members of the selectin family—E-selectin, P-selectin, and L-selectin—these inhibitors can modulate leukocyte trafficking and recruitment to sites of inflammation. This guide provides an objective in vitro comparison of prominent pan-selectin inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool for their specific needs.

Quantitative Comparison of Pan-Selectin Inhibitors

The inhibitory potency of pan-selectin inhibitors is a critical parameter for their in vitro application. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several key inhibitors against E-selectin, P-selectin, and L-selectin.

InhibitorE-selectin IC50 (µM)P-selectin IC50 (µM)L-selectin IC50 (µM)
Rivipansel (GMI-1070)4.3[1]423[1]337[1]
Bimosiamose88[2]20[2]86[2]
SevuparinData not availableBinds to P-selectin[2][3]Binds to L-selectin[2][3]

Signaling Pathway of Selectin-Mediated Cell Adhesion

The following diagram illustrates the general signaling cascade initiated by selectin binding, leading to leukocyte activation and firm adhesion to the endothelium. Pan-selectin inhibitors act at the initial tethering and rolling step mediated by E-, P-, and L-selectins.

Selectin-Mediated Leukocyte Adhesion Cascade cluster_0 Initial Tethering & Rolling cluster_1 Leukocyte Activation cluster_2 Firm Adhesion Leukocyte Leukocyte E_Selectin E-selectin Leukocyte->E_Selectin sLeX P_Selectin P-selectin Leukocyte->P_Selectin PSGL-1 L_Selectin L-selectin Leukocyte->L_Selectin Glycosylated Ligands Endothelium Endothelium Selectin_Inhibitor Pan-Selectin Inhibitor Selectin_Inhibitor->E_Selectin Selectin_Inhibitor->P_Selectin Selectin_Inhibitor->L_Selectin Chemokine_Receptor Chemokine Receptor E_Selectin->Chemokine_Receptor P_Selectin->Chemokine_Receptor L_Selectin->Chemokine_Receptor Integrin_Activation Integrin Activation Chemokine_Receptor->Integrin_Activation ICAM1 ICAM-1 Integrin_Activation->ICAM1 LFA-1 VCAM1 VCAM-1 Integrin_Activation->VCAM1 VLA-4 ICAM1->Endothelium VCAM1->Endothelium

Caption: Pan-selectin inhibitors block the initial tethering and rolling of leukocytes.

Experimental Protocols

Competitive ELISA for Determining Selectin Inhibition

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) to determine the IC50 values of pan-selectin inhibitors.

Competitive ELISA Workflow A Coat plate with recombinant selectin B Block non-specific binding sites A->B C Incubate with inhibitor and biotinylated ligand B->C D Wash to remove unbound reagents C->D E Add Streptavidin-HRP D->E F Wash E->F G Add TMB substrate F->G H Stop reaction and read absorbance G->H

Caption: Workflow for the competitive ELISA to assess selectin inhibition.

Detailed Method:

  • Coating: Coat a 96-well microtiter plate with 100 µL/well of recombinant human E-selectin, P-selectin, or L-selectin/IgG chimera at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Competitive Binding: Prepare serial dilutions of the pan-selectin inhibitor. In a separate plate or tubes, pre-incubate the inhibitor dilutions with a constant concentration of a biotinylated selectin ligand (e.g., sialyl Lewis X-PAA-biotin) for 30 minutes at room temperature.

  • Incubation: Transfer 100 µL of the inhibitor/ligand mixture to the coated and blocked wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Detection: Add 100 µL/well of streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL/well of TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Stopping Reaction: Stop the reaction by adding 50 µL/well of stop solution (e.g., 2N H2SO4).

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the amount of inhibitor.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Adhesion Assay Under Static Conditions

This protocol describes a static cell adhesion assay to evaluate the ability of pan-selectin inhibitors to block the adhesion of leukocytes to endothelial cells.

Static Cell Adhesion Assay Workflow A Culture endothelial cells to confluence B Activate endothelial cells (e.g., with TNF-α) A->B E Add leukocytes to endothelial monolayer B->E C Label leukocytes with a fluorescent dye D Pre-incubate leukocytes with inhibitor C->D D->E F Incubate to allow adhesion E->F G Wash to remove non-adherent cells F->G H Quantify adherent cells (fluorescence reading) G->H

Caption: Workflow for the static cell-based adhesion assay.

Detailed Method:

  • Endothelial Cell Culture: Seed human umbilical vein endothelial cells (HUVECs) or another suitable endothelial cell line in a 96-well plate and culture until a confluent monolayer is formed.

  • Activation (for E- and P-selectin): To induce the expression of E-selectin and P-selectin, activate the endothelial cell monolayer by treating with an appropriate stimulus, such as tumor necrosis factor-alpha (TNF-α) at 30 U/mL for 3-4 hours.

  • Leukocyte Preparation: Isolate leukocytes (e.g., neutrophils) from whole blood or use a suitable leukocyte cell line (e.g., HL-60).

  • Fluorescent Labeling: Label the leukocytes with a fluorescent dye, such as Calcein-AM, according to the manufacturer's instructions. This will allow for the quantification of adherent cells.

  • Inhibitor Treatment: Resuspend the fluorescently labeled leukocytes in assay medium and pre-incubate with various concentrations of the pan-selectin inhibitor for 30 minutes at 37°C.

  • Co-incubation: Remove the activation medium from the endothelial cell monolayer and add the leukocyte suspension containing the inhibitor.

  • Adhesion: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent leukocytes.

  • Quantification: Measure the fluorescence intensity in each well using a fluorescence plate reader. The fluorescence signal is directly proportional to the number of adherent leukocytes.

  • Data Analysis: Calculate the percentage of adhesion inhibition for each inhibitor concentration relative to the untreated control and determine the IC50 value.

References

A Comparative Efficacy Analysis of Bimosiamose and Cylexin (CY-1503) in Inflammatory and Ischemia-Reperfusion Injuries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two selectin antagonists, Bimosiamose and Cylexin (CY-1503), based on available preclinical and clinical data. Both agents target the selectin family of adhesion molecules, which are pivotal in the initial steps of leukocyte recruitment during inflammation and ischemia-reperfusion injury. This document summarizes key experimental findings, details the methodologies of pivotal studies, and visualizes the underlying biological pathways and experimental workflows.

Mechanism of Action: Targeting the Initial Steps of Leukocyte Extravasation

Both this compound and Cylexin function as antagonists to the selectin family of proteins (E-selectin, P-selectin, and L-selectin). These adhesion molecules are expressed on the surface of endothelial cells and leukocytes and mediate the initial "tethering" and "rolling" of leukocytes along the blood vessel wall at sites of inflammation or injury. By inhibiting this crucial first step, both drugs aim to reduce the influx of inflammatory cells to the affected tissue, thereby mitigating tissue damage.

This compound is a synthetic, non-oligosaccharide pan-selectin antagonist, meaning it inhibits E-selectin, P-selectin, and L-selectin.[1][2] Cylexin (CY-1503) is an analog of the carbohydrate sialyl Lewisx, which is a natural ligand for E- and P-selectins on neutrophils.[3][4]

Quantitative Efficacy Data

The following tables summarize the quantitative data from key clinical trials evaluating the efficacy of this compound and Cylexin in their respective investigated indications.

Table 1: Efficacy of this compound in Inflammatory Airway Diseases

IndicationStudy PopulationTreatmentPrimary EndpointResultSignificance
Asthma (Allergen-Induced) 12 mild asthmaticsInhaled this compound (70 mg BID) vs. PlaceboMaximum fall in FEV1 (3-8h post-allergen)50.2% attenuation of late asthmatic reactionp = 0.045[5]
COPD 77 moderate to severe COPD patientsInhaled this compound (10 mg BID) vs. PlaceboChange in sputum inflammatory markersReduction in IL-8 (-9.49 ng/mL) and macrophages (-0.200x10^6 cells/mL)p = 0.008 (IL-8), p = 0.012 (macrophages)[1][6]
Ozone-Induced Airway Inflammation 18 healthy volunteersInhaled this compound (10 mg BID) vs. PlaceboSputum neutrophil count40% reductionp = 0.068[7]
Sputum IL-8 concentration35% reductionp = 0.004[7]
Sputum MMP-9 concentration46% reductionp = 0.022[7]

Table 2: Efficacy of Cylexin (CY-1503) in Reperfusion Injury

IndicationStudy PopulationTreatmentPrimary EndpointResultSignificance
Reperfusion Lung Injury post-Pulmonary Thromboendarterectomy 51 patientsCylexin vs. PlaceboIncidence of reperfusion lung injury31% in Cylexin group vs. 60% in placebo groupp = 0.036[4][8]
Reperfusion Injury in Infant Heart Surgery Neonates and infants undergoing hypothermic cardiopulmonary bypassCylexin vs. PlaceboEarly mortality and postoperative recoveryNo significant improvement in overall outcomes. A trend towards lower mortality in a high-risk subgroup was observed.[9]Not statistically significant for primary endpoints.[9]

Experimental Protocols

This compound in Allergen-Induced Asthma
  • Study Design: A randomized, double-blind, placebo-controlled, crossover clinical trial involving 12 male subjects with mild allergic asthma.[5]

  • Treatment Protocol: Subjects received inhaled this compound (70 mg twice daily) or a matching placebo for three days, with a final dose on the morning of the fourth day.[5]

  • Experimental Procedure: Following the final dose, an allergen challenge was performed. The primary outcome was the maximum percentage fall in Forced Expiratory Volume in 1 second (FEV1) between 3 and 8 hours after the allergen inhalation, which corresponds to the late asthmatic reaction.[5]

  • Key Assessments: FEV1, early asthmatic response, exhaled nitric oxide, and airway hyperresponsiveness to methacholine 24 hours post-allergen challenge.[5]

Cylexin (CY-1503) in Reperfusion Lung Injury
  • Study Design: A double-blind, randomized, placebo-controlled, parallel-group study in 53 patients undergoing pulmonary thromboendarterectomy.[4][8]

  • Treatment Protocol: Patients were randomized to receive either Cylexin or a placebo on the day of surgery. The Cylexin regimen consisted of a bolus injection followed by a continuous intravenous infusion.[4]

  • Experimental Procedure: The primary endpoint was the development of reperfusion lung injury, assessed by clinical impression and objective criteria.[4]

  • Key Assessments: Incidence of reperfusion lung injury, duration of mechanical ventilation, length of stay in the intensive care unit (ICU) and hospital, and mortality. Bronchoalveolar lavage fluid was analyzed for neutrophil percentage, total protein, and soluble P-selectin.[4][8]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Selectin-Mediated Leukocyte Adhesion

Selectin_Pathway cluster_endothelium Endothelial Cell cluster_leukocyte Leukocyte Endo_Activation Endothelial Activation (e.g., by cytokines) P_Selectin P-selectin Expression Endo_Activation->P_Selectin Rapid E_Selectin E-selectin Expression Endo_Activation->E_Selectin Delayed Tethering Tethering & Rolling P_Selectin->Tethering binds to sLex E_Selectin->Tethering binds to sLex Leukocyte Leukocyte in Blood Flow Sialyl_Lewis_X Sialyl Lewisx (sLex) Firm_Adhesion Firm Adhesion (Integrin-mediated) Tethering->Firm_Adhesion Transmigration Transmigration Firm_Adhesion->Transmigration This compound This compound (Pan-Selectin Antagonist) This compound->P_Selectin inhibits This compound->E_Selectin inhibits Cylexin Cylexin (CY-1503) (sLex Analog) Cylexin->P_Selectin competes with sLex Cylexin->E_Selectin competes with sLex

Caption: Mechanism of action of this compound and Cylexin in inhibiting selectin-mediated leukocyte adhesion.

Experimental Workflow for this compound in an Asthma Clinical Trial

Bimosiamose_Asthma_Workflow Screening Patient Screening (Mild Allergic Asthma) Randomization Randomization (Crossover Design) Screening->Randomization Treatment_A Treatment Period 1 (this compound or Placebo) Randomization->Treatment_A Allergen_Challenge_A Allergen Challenge Treatment_A->Allergen_Challenge_A Washout Washout Period Treatment_B Treatment Period 2 (Alternative Treatment) Washout->Treatment_B Allergen_Challenge_B Allergen Challenge Treatment_B->Allergen_Challenge_B Endpoint_A Endpoint Measurement (FEV1, etc.) Allergen_Challenge_A->Endpoint_A Endpoint_B Endpoint Measurement (FEV1, etc.) Allergen_Challenge_B->Endpoint_B Endpoint_A->Washout Analysis Data Analysis Endpoint_A->Analysis Endpoint_B->Analysis Cylexin_Reperfusion_Workflow Patient_Selection Patient Selection (Pulmonary Thromboendarterectomy) Randomization Randomization (Parallel Group) Patient_Selection->Randomization Treatment_Group Cylexin Administration (Day of Surgery) Randomization->Treatment_Group Placebo_Group Placebo Administration Randomization->Placebo_Group Surgery Pulmonary Thromboendarterectomy Treatment_Group->Surgery Placebo_Group->Surgery Post_Op_Monitoring Post-Operative Monitoring Surgery->Post_Op_Monitoring Endpoint_Assessment Endpoint Assessment (Incidence of Reperfusion Injury) Post_Op_Monitoring->Endpoint_Assessment Data_Analysis Statistical Analysis Endpoint_Assessment->Data_Analysis

References

Bimosiamose: A Pan-Selectin Antagonist for Modulating Inflammatory Responses

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Specificity and Performance of Bimosiamose in Targeting Selectin-Mediated Cell Adhesion

In the landscape of anti-inflammatory therapeutics, the selectin family of cell adhesion molecules presents a compelling target. These molecules—E-selectin, P-selectin, and L-selectin—are pivotal in initiating the tethering and rolling of leukocytes on the vascular endothelium, a critical early step in the inflammatory cascade. This compound (formerly TBC-1269) has emerged as a noteworthy pan-selectin antagonist, designed to broadly inhibit the function of all three selectins and thereby temper inflammatory responses in a variety of pathological conditions. This guide provides a detailed comparison of this compound's specificity for its selectin targets, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.

Comparative Analysis of this compound Specificity

This compound is a synthetic, small-molecule glycomimetic that acts as a pan-selectin antagonist.[1][2] Its efficacy stems from its ability to competitively inhibit the binding of leukocytes to the endothelial lining of blood vessels, a process mediated by the selectin family. The inhibitory potency of this compound has been quantified through in vitro assays, revealing a differential affinity for each of the selectin targets.

The half-maximal inhibitory concentration (IC50) values for this compound demonstrate its greater potency towards P-selectin compared to E-selectin and L-selectin. This is a key consideration for its therapeutic application, as the relative importance of each selectin can vary depending on the specific inflammatory condition.

For comparison, Rivipansel (GMI-1070), another pan-selectin inhibitor, exhibits a different specificity profile. While it also targets all three selectins, it shows a markedly higher affinity for E-selectin.[3][4]

CompoundE-selectin IC50 (µM)P-selectin IC50 (µM)L-selectin IC50 (µM)
This compound 88[1]20[1]86[1]
Rivipansel (GMI-1070) 4.3[3][4]423[3][4]337[3][4]

Experimental Protocols

The determination of the inhibitory activity of this compound and other selectin antagonists is typically achieved through cell-based adhesion assays. These assays are designed to mimic the physiological interactions between leukocytes and the endothelial lining of blood vessels.

Cell-Based Selectin Adhesion Assay

Objective: To determine the concentration-dependent inhibition of leukocyte adhesion to selectin-expressing cells by a test compound.

Materials:

  • Human leukemia cell line (e.g., HL-60), as a source of leukocytes expressing selectin ligands.

  • Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) or a cell line engineered to express a specific selectin (E-selectin, P-selectin, or L-selectin).

  • 96-well microplates.

  • Fluorescent dye for cell labeling (e.g., Calcein-AM).

  • Test compound (e.g., this compound) at various concentrations.

  • Appropriate cell culture media and buffers.

  • Plate reader with fluorescence detection capabilities.

Protocol:

  • Cell Culture and Stimulation:

    • Culture endothelial cells (or selectin-expressing cell lines) to confluence in 96-well plates.

    • To induce selectin expression, stimulate the endothelial cells with an appropriate inflammatory mediator (e.g., TNF-α for E-selectin). Unstimulated cells serve as a negative control.

  • Leukocyte Labeling:

    • Label the leukocyte cell line (e.g., HL-60) with a fluorescent dye according to the manufacturer's instructions. This allows for the quantification of adherent cells.

  • Inhibition Assay:

    • Wash the stimulated endothelial cell monolayers to remove the inflammatory stimulus.

    • Add the test compound (this compound) at a range of concentrations to the wells and incubate for a predetermined period.

    • Add the fluorescently labeled leukocytes to the wells containing the endothelial cells and the test compound.

  • Adhesion and Washing:

    • Incubate the plate for a specific time to allow for leukocyte adhesion to the endothelial cells.

    • Gently wash the wells to remove non-adherent leukocytes.

  • Quantification:

    • Measure the fluorescence intensity in each well using a plate reader. The intensity of the fluorescence is directly proportional to the number of adherent leukocytes.

  • Data Analysis:

    • Calculate the percentage of adhesion for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of leukocyte adhesion.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To better understand the biological context of this compound's action, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

Selectin_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_leukocyte Leukocyte E-Selectin E-Selectin PSGL-1 PSGL-1 E-Selectin->PSGL-1 Binding P-Selectin P-Selectin P-Selectin->PSGL-1 Binding L-Selectin L-Selectin Signaling Cascade Signaling Cascade L-Selectin->Signaling Cascade Activates Endothelial Ligands Endothelial Ligands L-Selectin->Endothelial Ligands Binding PSGL-1->Signaling Cascade Activates Integrin (LFA-1) Integrin (LFA-1) Firm Adhesion Firm Adhesion Integrin (LFA-1)->Firm Adhesion Signaling Cascade->Integrin (LFA-1) Activation This compound This compound This compound->E-Selectin Inhibits This compound->P-Selectin Inhibits This compound->L-Selectin Inhibits

Caption: this compound inhibits the binding of all three selectins to their ligands.

The diagram above illustrates the initial steps of the leukocyte adhesion cascade. E-selectin and P-selectin on the surface of activated endothelial cells, and L-selectin on the leukocyte, mediate the initial tethering and rolling of the leukocyte. This interaction, primarily through ligands like P-selectin glycoprotein ligand-1 (PSGL-1), triggers an intracellular signaling cascade within the leukocyte.[5][6] This signaling ultimately leads to the activation of integrins, such as LFA-1, which then mediate firm adhesion of the leukocyte to the endothelium, a prerequisite for its subsequent migration into the surrounding tissue. This compound exerts its anti-inflammatory effect by blocking the initial selectin-mediated binding, thereby preventing the initiation of this entire cascade.

Experimental_Workflow A 1. Culture & Stimulate Endothelial Cells C 3. Add this compound to Endothelial Cells A->C B 2. Label Leukocytes with Fluorescent Dye D 4. Add Labeled Leukocytes to the Assay Plate B->D C->D E 5. Incubate to Allow Cell Adhesion D->E F 6. Wash to Remove Non-adherent Cells E->F G 7. Quantify Adhesion via Fluorescence F->G H 8. Calculate IC50 G->H

Caption: Workflow for a cell-based adhesion assay to determine this compound IC50.

This workflow diagram outlines the key steps in a typical in vitro cell adhesion assay used to quantify the inhibitory potency of compounds like this compound. The process begins with the preparation of selectin-expressing endothelial cells and fluorescently labeled leukocytes. The inhibitor is then introduced at varying concentrations before the leukocytes are added. Following an incubation period to allow for adhesion, non-adherent cells are washed away, and the remaining adherent cells are quantified by measuring the fluorescence. This data is then used to calculate the IC50 value, providing a quantitative measure of the compound's inhibitory activity.

References

A Comparative Analysis of Bimosiamose and Efomycine M: Two Selectin-Modulating Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two compounds, Bimosiamose and Efomycine M, that target the selectin family of adhesion molecules to mitigate inflammatory responses. This guide provides a comparative overview of their mechanism of action, experimental data from in vitro and in vivo studies, and detailed experimental protocols for key assays.

In the landscape of anti-inflammatory drug development, the selectin family of cell adhesion molecules has emerged as a critical target. These transmembrane proteins, which include E-selectin, P-selectin, and L-selectin, mediate the initial tethering and rolling of leukocytes on the endothelial surface, a crucial step in the inflammatory cascade. By inhibiting selectin function, it is possible to prevent the recruitment of leukocytes to sites of inflammation, thereby offering a therapeutic avenue for a range of inflammatory diseases. This guide presents a comparative study of two such selectin inhibitors: this compound and Efomycine M.

Mechanism of Action: A Tale of Two Inhibitors

This compound and Efomycine M both exert their anti-inflammatory effects by interfering with selectin-mediated leukocyte adhesion, albeit with different selectivity profiles.

This compound is a synthetic, non-oligosaccharide pan-selectin antagonist, meaning it inhibits all three types of selectins: E-selectin, P-selectin, and L-selectin.[1][2] This broad-spectrum inhibition is thought to provide a comprehensive blockade of leukocyte recruitment.

Efomycine M , a macrolide of microbial origin, is characterized as a selective inhibitor of E-selectin and P-selectin.[3][4] Its mechanism is believed to involve mimicking the spatial conformation of natural selectin ligands, thereby competitively inhibiting the binding of leukocytes to the endothelium.[3] However, it is worth noting that some research has suggested that Efomycine M may also operate through selectin-independent mechanisms, a point that remains a subject of ongoing investigation.[5]

The distinct selectivity profiles of these two compounds suggest potentially different therapeutic applications and side-effect profiles, making a direct comparison of their performance essential for researchers in the field.

Performance Data: A Head-to-Head Comparison

To date, no direct head-to-head clinical trials comparing this compound and Efomycine M have been published. However, by examining the available preclinical and clinical data for each compound, we can draw a comparative picture of their efficacy.

In Vitro Potency

The inhibitory potency of a compound is a key determinant of its potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.

CompoundTargetIC50
This compound E-selectin88 µM[1][2]
P-selectin20 µM[1][2]
L-selectin86 µM[1][2]
Efomycine M E-selectinNot Reported
P-selectinNot Reported
L-selectinNot Reported

Table 1: In Vitro Inhibitory Potency of this compound and Efomycine M against Selectins.

Efficacy in Psoriasis Models

Psoriasis, a chronic inflammatory skin disease characterized by leukocyte infiltration into the skin, has been a key area of investigation for both this compound and Efomycine M.

This compound: A phase II clinical trial was initiated to evaluate the safety and efficacy of a 5% this compound cream for the treatment of chronic plaque-type psoriasis.[6][7] The primary endpoint of the study was a 50% or greater improvement in the Psoriasis Area and Severity Index (PASI) score from baseline after 112 days of treatment.[6] While the initiation of this trial is documented, specific quantitative results regarding the PASI score improvement are not publicly available.

Efomycine M: In a preclinical study using a mouse model of psoriasis, Efomycine M demonstrated significant efficacy in alleviating cutaneous inflammation.[3] Treatment with Efomycine M led to a marked reduction in skin lesion severity.[3] However, specific quantitative data from this study, such as percentage reduction in lesion scores, are not detailed in the available literature.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Selectin_Inhibition_Pathway cluster_endothelium Endothelial Cell cluster_leukocyte Leukocyte E_Selectin E-Selectin Leukocyte Leukocyte E_Selectin->Leukocyte Tethering & Rolling P_Selectin P-Selectin P_Selectin->Leukocyte L_Selectin L-Selectin PSGL1 PSGL-1 Inflammation Inflammation Leukocyte->Inflammation Extravasation L_Selectin->E_Selectin This compound This compound This compound->E_Selectin Inhibits This compound->P_Selectin Inhibits This compound->L_Selectin Inhibits Efomycine_M Efomycine M Efomycine_M->E_Selectin Inhibits Efomycine_M->P_Selectin Inhibits

Caption: Mechanism of Action of this compound and Efomycine M.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_clinical Clinical Trials Selectin_Binding Selectin Binding Assay Leukocyte_Adhesion Leukocyte Adhesion Assay Selectin_Binding->Leukocyte_Adhesion Determine IC50 Psoriasis_Model Imiquimod-Induced Psoriasis Mouse Model Leukocyte_Adhesion->Psoriasis_Model Evaluate Efficacy Intravital_Microscopy Intravital Microscopy (Leukocyte Rolling) Psoriasis_Model->Intravital_Microscopy Visualize Mechanism Phase_II_Psoriasis Phase II Psoriasis Trial (this compound) Psoriasis_Model->Phase_II_Psoriasis Clinical Translation

References

Safety Operating Guide

Essential Safety and Handling Precautions for Bimosiamose

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

When handling Bimosiamose powder, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications & Use
Hand Protection Nitrile GlovesDisposable, powder-free nitrile gloves should be worn to prevent skin contact. Inspect for tears or holes before use and change frequently.
Eye Protection Safety Glasses with Side Shields or GogglesProtects eyes from potential splashes or airborne particles. Should be worn at all times when handling the powder.
Body Protection Laboratory CoatA clean, buttoned lab coat should be worn to protect skin and clothing from contamination.
Respiratory Protection Surgical Mask or N95 RespiratorRecommended when weighing or handling the powder outside of a chemical fume hood to prevent inhalation of fine particles.

Experimental Protocol: Handling this compound Powder

This protocol outlines the standard procedure for safely handling this compound powder in a laboratory setting.

1. Preparation:

  • Ensure the work area, such as a chemical fume hood or a designated bench space, is clean and uncluttered.
  • Assemble all necessary equipment, including spatulas, weigh boats, and containers.
  • Confirm that an appropriate waste disposal container is accessible.

2. Donning PPE:

  • Follow the established procedure for putting on personal protective equipment, as detailed in the diagram below.

3. Weighing and Aliquoting:

  • If possible, perform all manipulations that may generate dust, such as weighing, within a chemical fume hood.
  • Carefully open the this compound container.
  • Use a clean spatula to transfer the desired amount of powder to a weigh boat.
  • Avoid creating dust by handling the powder gently.
  • Securely close the primary container after use.

4. Disposal:

  • Dispose of all contaminated materials, including gloves, weigh boats, and any unused powder, in a designated chemical waste container.
  • Follow your institution's guidelines for chemical waste disposal.

5. Doffing PPE:

  • Remove personal protective equipment in the correct sequence to prevent cross-contamination, as illustrated in the diagram below.

6. Hygiene:

  • Wash hands thoroughly with soap and water after removing PPE.

Operational Workflow for PPE

Proper donning and doffing of PPE are critical to prevent contamination. The following diagram illustrates the correct sequence.

Figure 1. Standard sequence for donning and doffing Personal Protective Equipment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.